Product packaging for DL-Alanosine(Cat. No.:CAS No. 5854-95-5)

DL-Alanosine

Cat. No.: B1496178
CAS No.: 5854-95-5
M. Wt: 149.11 g/mol
InChI Key: ZGNLFUXWZJGETL-UHFFFAOYSA-N
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Description

An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O4 B1496178 DL-Alanosine CAS No. 5854-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery, Origin, and Biosynthesis of DL-Alanosine from Streptomyces alanosinicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a potent antiviral and antitumor agent, is a naturally occurring amino acid analog produced by the bacterium Streptomyces alanosinicus. First isolated in 1966 from a soil sample in Brazil, this metabolite has garnered significant interest due to its unique chemical structure, featuring a reactive diazeniumdiolate functional group. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this compound. It details the experimental protocols for the fermentation of S. alanosinicus, the isolation and purification of the compound, and the elucidation of its biosynthetic pathway through genetic and biochemical studies. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers in natural product discovery and drug development.

Introduction

Natural products have historically been a rich source of therapeutic agents. Among these, microbial metabolites continue to provide novel chemical scaffolds with diverse biological activities. This compound, produced by the actinomycete Streptomyces alanosinicus, is one such compound that has demonstrated significant potential as an antiviral and antineoplastic agent.[1] Its discovery in the mid-20th century marked an important step in the exploration of microbial secondary metabolites. This guide delves into the technical aspects of its discovery, the characteristics of the producing organism, and the intricate biochemical route to its formation.

Discovery and Origin of this compound

Isolation of Streptomyces alanosinicus

The journey of this compound began with the isolation of the producing microorganism, Streptomyces alanosinicus.

  • Source : The bacterium was first isolated from a soil sample collected in Brazil.[2]

  • Initial Identification : The producing strain was identified as a novel species of the genus Streptomyces and named Streptomyces alanosinicus.

Discovery of this compound

In 1966, two independent research groups, Murthy et al. and Coronelli et al., reported the discovery of a new antibiotic with antiviral and antitumor properties from the fermentation broth of S. alanosinicus.[1] This compound was named Alanosine.

Fermentation for this compound Production

Experimental Protocol: Fermentation of S. alanosinicus
  • Strain Maintenance : Streptomyces alanosinicus is maintained on a suitable agar medium, such as ISP Medium 2, and incubated at 28-30°C to achieve good sporulation.

  • Seed Culture Preparation : A loopful of spores is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).

  • Production Culture : The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, and optimization is often necessary. A general-purpose production medium for Streptomyces is provided in the table below.

  • Incubation : The production culture is incubated for 7-10 days at 28-30°C with vigorous aeration and agitation.

  • Monitoring : The production of Alanosine can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Example of a General Production Medium for Streptomyces Species
ComponentConcentration (g/L)
Glucose20.0
Soluble Starch10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Trace Elements Solution1.0 mL
pH 7.0-7.2

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. The process typically involves separation of the biomass followed by chromatographic techniques.

Experimental Protocol: Extraction and Purification
  • Biomass Separation : The fermentation broth is centrifuged or filtered to remove the S. alanosinicus mycelium.

  • Extraction : The supernatant containing this compound is subjected to extraction. Given the polar nature of Alanosine, ion-exchange chromatography is a highly effective initial step.

  • Chromatographic Purification :

    • Ion-Exchange Chromatography : The clarified broth is passed through an anion-exchange resin. After washing, the bound Alanosine is eluted using a salt gradient (e.g., NaCl).

    • Adsorption Chromatography : Further purification can be achieved using adsorption resins.

    • Reversed-Phase HPLC : Final polishing is often performed using reversed-phase HPLC to yield highly pure this compound.

  • Crystallization : The purified Alanosine can be crystallized from a suitable solvent system, such as aqueous ethanol.

Biosynthesis of L-Alanosine

Recent research has focused on elucidating the biosynthetic pathway of L-Alanosine, the biologically active enantiomer. This has been achieved through genome sequencing, gene cluster identification, gene disruption studies, and stable isotope feeding experiments.

The L-Alanosine Biosynthetic Gene Cluster (ala)

The genes responsible for L-Alanosine biosynthesis are organized in a contiguous cluster within the S. alanosinicus genome.

Table 2: Genes in the L-Alanosine Biosynthetic Cluster and their Putative Functions
GenePutative Function
alaAFusion protein with cupin and AraC-like domains, required for biosynthesis.
alaBL-2,3-diaminopropionate synthase component.
alaCAmino acid adenylation domain-containing protein.
alaDL-aspartate oxidase.
alaEPutative aminotransferase.
alaFThioesterase.
alaGPutative dehydrogenase.
alaHHypothetical protein.
alaIHypothetical protein.
alaJHypothetical protein.
alaKHypothetical protein.
alaLPeptidyl carrier protein (PCP).
alaMN-acetyl-diaminopropionate deacetylase.
alaNN-acetyltransferase.
Proposed Biosynthetic Pathway

The biosynthesis of L-Alanosine is a complex process involving several key steps.

Alanosine_Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Final Product L-Aspartic Acid L-Aspartic Acid Nitric Oxide (NO) Nitric Oxide (NO) L-Aspartic Acid->Nitric Oxide (NO) alaD, other enzymes L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid->Nitric Oxide (NO) other enzymes O-phospho-L-serine O-phospho-L-serine L-2,3-diaminopropionate L-2,3-diaminopropionate O-phospho-L-serine->L-2,3-diaminopropionate alaB PCP-bound L-DAP PCP-bound L-DAP L-2,3-diaminopropionate->PCP-bound L-DAP alaC, alaL L-Alanosine L-Alanosine PCP-bound L-DAP->L-Alanosine Non-enzymatic reaction with NO, alaF (release) Nitric Oxide (NO)->L-Alanosine

Caption: Proposed biosynthetic pathway of L-Alanosine.
Experimental Elucidation of the Pathway

To confirm the involvement of the ala gene cluster in L-Alanosine production, targeted gene knockouts are performed.

Experimental Workflow: Gene Disruption in S. alanosinicus

Gene_Disruption_Workflow Start Start Construct Disruption Plasmid Construct gene disruption plasmid (e.g., using pSET152 backbone) containing flanking regions of target gene and an antibiotic resistance cassette. Start->Construct Disruption Plasmid Transform E. coli Transform E. coli (e.g., ET12567/pUZ8002) with the disruption plasmid. Construct Disruption Plasmid->Transform E. coli Conjugation Perform intergeneric conjugation between E. coli donor and S. alanosinicus recipient. Transform E. coli->Conjugation Select Exconjugants Select for S. alanosinicus exconjugants on selective medium containing antibiotics. Conjugation->Select Exconjugants Verify Double Crossover Verify homologous recombination (double crossover) by PCR and sequencing to confirm gene deletion. Select Exconjugants->Verify Double Crossover Ferment Mutant Strain Ferment the mutant strain under L-Alanosine production conditions. Verify Double Crossover->Ferment Mutant Strain Analyze Metabolites Analyze the fermentation broth by LC-MS to confirm the absence of L-Alanosine. Ferment Mutant Strain->Analyze Metabolites End End Analyze Metabolites->End

Caption: Workflow for gene disruption in S. alanosinicus.

To trace the origins of the atoms in the L-Alanosine molecule, stable isotope-labeled precursors are fed to the S. alanosinicus culture, and the incorporation of the label into the final product is analyzed by mass spectrometry.

Experimental Protocol: Stable Isotope Feeding

  • Culture Preparation : S. alanosinicus is grown in a defined production medium.

  • Precursor Addition : At a specific time point during fermentation (e.g., after 24-48 hours of growth), a sterile solution of the isotopically labeled precursor (e.g., ¹⁵N-L-aspartic acid, ¹⁵N-L-glutamic acid, ¹³C-L-serine) is added to the culture.

  • Incubation : The culture is incubated for a further period to allow for the metabolism and incorporation of the labeled precursor.

  • Extraction and Analysis : L-Alanosine is extracted from the culture broth and analyzed by high-resolution LC-MS to determine the mass shift corresponding to the incorporation of the stable isotope.

Table 3: Results of Stable Isotope Feeding Experiments
Labeled Precursor FedIsotopeObserved Incorporation into L-AlanosineConclusion
L-Aspartic Acid¹⁵NYesThe nitrogen from aspartic acid is a source for one of the nitrogen atoms in the diazeniumdiolate group.[3]
L-Glutamic Acid¹⁵NYesThe nitrogen from glutamic acid is a source for the other nitrogen atom in the diazeniumdiolate group.[3]
O-phospho-L-serine¹³C₃, ¹⁵NYesServes as the backbone of the L-Alanosine molecule.

Quantitative Analysis of this compound

Accurate quantification of this compound in fermentation broths and biological samples is crucial for process optimization and pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.

Experimental Protocol: LC-MS Quantification
  • Sample Preparation : Fermentation broth is centrifuged, and the supernatant is filtered. For plasma samples, protein precipitation is required.

  • Chromatography : A reversed-phase C18 column is typically used.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from low to high organic phase is used to elute the analyte.

  • Mass Spectrometry : Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification : A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.

Conclusion

This compound, a secondary metabolite from Streptomyces alanosinicus, represents a fascinating example of microbial natural product chemistry. From its discovery in a Brazilian soil sample to the recent elucidation of its complex biosynthetic pathway, the study of Alanosine has provided valuable insights into the metabolic capabilities of actinomycetes. This technical guide has outlined the key methodologies for the production, isolation, and characterization of this potent bioactive compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the potential of this compound and other microbial natural products in drug discovery and development. The ongoing investigation into its biosynthesis, particularly the unique N-N bond formation, promises to uncover novel enzymatic mechanisms with potential applications in biocatalysis and synthetic biology.

References

DL-Alanosine: A Technical Guide to its Antimetabolite and Antibiotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Alanosine, a naturally derived amino acid analogue with potent antimetabolite and antibiotic activities. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its study and application in drug development.

Core Concepts: An Overview of this compound

This compound, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, is an antibiotic isolated from Streptomyces alanosinicus.[1][2][3] It functions as an antimetabolite, primarily disrupting the de novo synthesis of purine nucleotides.[1][4] While classified as an antibiotic with reported activity against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, its development and research have predominantly focused on its potential as an antineoplastic agent, particularly for cancers with specific metabolic vulnerabilities.[1][5]

The therapeutic strategy for alanosine often targets tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1][4] These MTAP-deficient cells are unable to salvage adenine through alternative pathways and are therefore highly dependent on the de novo purine synthesis pathway for survival, making them selectively vulnerable to inhibitors like alanosine.[1]

Mechanism of Action: A Pro-Drug Approach to Purine Synthesis Inhibition

This compound itself is not the primary active agent. It acts as a pro-drug that, upon entering the cell, is metabolized into a potent inhibitor. The key steps are as follows:

  • Cellular Uptake: this compound enters the cell.

  • Metabolic Activation: Inside the cell, the enzyme SAICAR synthetase (phosphoribosylaminoimidazole-succinocarboxamide synthetase) conjugates L-alanosine with 5-aminoimidazole-4-carboxylic acid ribonucleotide (AICAR).[6]

  • Formation of the Active Antimetabolite: This enzymatic reaction produces L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[6]

  • Enzyme Inhibition: Alanosyl-AICOR acts as a potent inhibitor of two key enzymes in the purine biosynthesis pathway:

    • Adenylosuccinate Synthetase (ADSS): This is considered the primary target. Alanosyl-AICOR strongly inhibits ADSS, which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis.[1][4] This blockade leads to a depletion of the adenine nucleotide pool, thereby inhibiting DNA and RNA synthesis.[1]

    • Adenylosuccinate Lyase (ADSL): Alanosyl-AICOR also competitively inhibits ADSL, the enzyme responsible for converting adenylosuccinate to AMP.[6]

This dual-inhibition mechanism effectively shuts down the production of adenosine monophosphate (AMP) from IMP, leading to cellular cytotoxicity.

This compound Mechanism of Action cluster_cell Cellular Environment cluster_pathway De Novo Purine Synthesis Pathway DL-Alanosine_ext This compound (Extracellular) DL-Alanosine_int This compound (Intracellular) DL-Alanosine_ext->DL-Alanosine_int Uptake Alanosyl-AICOR Alanosyl-AICOR (Active Metabolite) DL-Alanosine_int->Alanosyl-AICOR AICAR AICAR AICAR->Alanosyl-AICOR SAICAR Synthetase IMP Inosine Monophosphate (IMP) Alanosyl-AICOR->IMP Inhibition Adenylosuccinate Adenylosuccinate Alanosyl-AICOR->Adenylosuccinate Inhibition IMP->Adenylosuccinate Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase (ADSL) DNA_RNA DNA / RNA Synthesis AMP->DNA_RNA

Caption: Mechanism of this compound as a pro-drug targeting purine synthesis.

Quantitative Data Summary

The efficacy of this compound and its active metabolite has been quantified in various enzymatic and cellular assays. The data highlights the significantly greater potency of the metabolized form, alanosyl-AICOR.

Table 1: Enzyme Inhibition Constants
CompoundTarget EnzymeSubstrate Cleavage ReactionKi (Inhibition Constant)Reference
L-AlanosineAdenylosuccinate Synthetase-57.23 mM[1]
Alanosyl-AICORAdenylosuccinate Synthetase-0.228 µM[1]
Alanosyl-AICORAdenylosuccinate LyaseSAICAR Cleavage~1.5 µM[6]
Alanosyl-AICORAdenylosuccinate LyaseAdenylosuccinate Cleavage~1.3 µM[6]
Table 2: In Vivo and In Vitro Concentrations & Toxicity
ParameterValueContext / Cell LineReference
Intratumoral Concentration~70 µMAlanosyl-AICOR in leukemia nodules (mice)[1]
Intratumoral Concentration~440 µML-Alanosine in leukemia nodules (mice)[1]
Effective Concentration0.1 - 100 µMInhibition of proliferation in MTAP-deficient tumor cells[3][7]
Effective Concentration0.125 - 0.25 µMInhibition of mitochondrial function and stemness in GBM cells[3][7]
LD50 (intraperitoneal)~2 g/kgMouse model[8]

Antibiotic and Antineoplastic Properties

While this compound is classified as an antibiotic, its spectrum of activity is not extensively detailed in publicly available literature. Its primary characterization has been as an antineoplastic agent.

  • Antibiotic Activity : It has been reported to possess activity against gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[5] However, specific Minimum Inhibitory Concentration (MIC) data against a broad panel of microorganisms are not widely documented.

  • Antineoplastic Activity : this compound shows significant activity against various tumor cell lines, particularly those with MTAP deficiency.[1][4] It has undergone Phase I and Phase II clinical trials for various cancers, including malignant gliomas and other solid tumors. Studies have demonstrated that it can inhibit cell growth, reduce the stemness of glioblastoma cells, and impair mitochondrial function.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of ADSS by this compound or its metabolites. The assay follows the formation of adenylosuccinate, which absorbs light at 280 nm.

ADSS_Inhibition_Assay prep Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) rxn Set up Reaction Mixture (IMP, L-Aspartate, GTP, ADSS, Inhibitor) prep->rxn incubate Incubate at 37°C rxn->incubate measure Measure Absorbance at 280 nm (Kinetic Reading) incubate->measure analyze Calculate Initial Velocity and Determine Ki measure->analyze

Caption: Workflow for the ADSS enzyme inhibition assay.

Materials:

  • Purified or partially purified adenylosuccinate synthetase (ADSS)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inosine 5'-monophosphate (IMP) solution

  • L-Aspartate solution

  • Guanosine 5'-triphosphate (GTP) solution

  • Magnesium Chloride (MgCl₂)

  • This compound or Alanosyl-AICOR stock solution (inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 280 nm

Protocol:

  • Reagent Preparation: Prepare stock solutions of all substrates (IMP, L-Aspartate, GTP) and the inhibitor in the appropriate buffer. The final concentration of substrates should be near their Km values for accurate Ki determination.

  • Reaction Mixture: In each well or cuvette, prepare the reaction mixture. A typical mixture contains:

    • Tris-HCl buffer

    • MgCl₂ (e.g., 5-10 mM)

    • GTP (e.g., 100-200 µM)

    • L-Aspartate (e.g., 1-5 mM)

    • IMP (e.g., 50-100 µM)

    • Varying concentrations of the inhibitor (this compound or Alanosyl-AICOR). Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow components to equilibrate.

  • Initiate Reaction: Start the reaction by adding a pre-determined amount of ADSS enzyme to each well.

  • Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 280 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Use Michaelis-Menten and Lineweaver-Burk plots (or non-linear regression) to determine the mode of inhibition and calculate the inhibition constant (Ki).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

MIC_Workflow culture 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) inoculate 3. Inoculate Wells with Bacteria (Final conc. ~5x10^5 CFU/mL) culture->inoculate dilute_drug 2. Prepare Serial Dilutions of this compound in 96-well plate dilute_drug->inoculate incubate 5. Incubate at 37°C for 18-24h inoculate->incubate controls 4. Prepare Controls (Growth and Sterility) controls->incubate read 6. Read Results (Visual inspection for turbidity) incubate->read determine 7. Determine MIC (Lowest concentration with no growth) read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline (0.85%)

  • Incubator at 37°C

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of a 2x concentrated this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL CAMHB and 50 µL of the bacterial inoculum (no drug).

    • Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB (no drug, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Check the sterility control (should be clear) and the growth control (should be turbid).

    • Visually inspect the wells containing this compound. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).

Cellular Metabolism Analysis via Seahorse XF Assay

This protocol describes how to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in cells treated with this compound to assess its impact on mitochondrial respiration and glycolysis.

Seahorse_Workflow hydrate 1. Hydrate Sensor Cartridge run_assay 5. Run Assay on Seahorse Analyzer (Measure basal and post-injection rates) hydrate->run_assay seed 2. Seed Cells in XF Microplate (Pre-treat with this compound if required) equilibrate 4. Equilibrate Cells in CO2-free Incubator at 37°C seed->equilibrate prepare_assay 3. Prepare Assay Medium and Load Injection Ports (e.g., Mito Stress Test) prepare_assay->run_assay equilibrate->run_assay analyze 6. Normalize and Analyze Data (Calculate OCR and ECAR) run_assay->analyze ELDA_Workflow treat 1. Treat Cells with this compound (or Vehicle Control) harvest 2. Harvest and Prepare Single-Cell Suspension treat->harvest plate 3. Plate Serial Dilutions of Cells (e.g., 100, 30, 10, 1 cells/well) in 96-well plates harvest->plate culture 4. Culture for 10-14 Days (Allow sphere formation) plate->culture score 5. Score Wells for Sphere Formation (Positive vs. Negative) culture->score analyze 6. Analyze Data with ELDA Software (Calculate Stem Cell Frequency) score->analyze

References

Investigating the Antineoplastic Activity of DL-Alanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a natural amino acid analog originally isolated from Streptomyces alanosinicus, has demonstrated potential as an antineoplastic agent. Its mechanism of action centers on the disruption of de novo purine biosynthesis, a pathway crucial for the proliferation of cancer cells. This technical guide provides an in-depth overview of the antineoplastic activity of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a formidable challenge to global health, necessitating the continuous exploration of novel therapeutic strategies. One such strategy involves targeting the metabolic pathways that are dysregulated in cancer cells to support their rapid growth and proliferation. The de novo purine biosynthesis pathway, responsible for the synthesis of adenosine and guanosine nucleotides, is an attractive target for anticancer drug development. This compound has emerged as a promising inhibitor of this pathway, exhibiting selective cytotoxicity towards cancer cells with specific genetic alterations.

Mechanism of Action

This compound exerts its antineoplastic effects by acting as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS)[1][2]. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a critical step in the de novo synthesis of adenosine monophosphate (AMP)[1][2]. By blocking this step, this compound leads to the depletion of the intracellular pool of adenine nucleotides (AMP, ADP, and ATP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction[3].

The antineoplastic activity of this compound is particularly pronounced in tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP)[1][2]. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from the breakdown of nucleic acids. In MTAP-deficient tumors, the de novo synthesis pathway becomes the primary source of purines, rendering these cells highly susceptible to inhibitors like this compound[1][2]. Normal cells, which typically have a functional MTAP enzyme, can utilize the salvage pathway to compensate for the inhibition of de novo synthesis, thus providing a therapeutic window for selective tumor targeting.

The inhibition of adenylosuccinate synthetase by this compound results in the accumulation of upstream metabolites, such as IMP, and a reduction in downstream products, including S-AMP, AMP, ADP, and ATP. This disruption of purine metabolism ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

cluster_DeNovo De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi ADSS->GDP_Pi S_AMP Adenylosuccinate (S-AMP) ADSS->S_AMP DL_Alanosine This compound DL_Alanosine->ADSS Inhibition ADSL Adenylosuccinate Lyase (ADSL) S_AMP->ADSL Fumarate Fumarate ADSL->Fumarate AMP Adenosine Monophosphate (AMP) ADSL->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP DNA_RNA DNA/RNA Synthesis, Energy Metabolism, Signal Transduction ATP->DNA_RNA

Caption: De Novo Purine Synthesis Pathway and the Site of this compound Inhibition.

Data Presentation

Preclinical In Vivo Data

A study investigating the combination of this compound with radiation in a murine fibrosarcoma model demonstrated a significant enhancement of tumor control.

Treatment GroupTumor Control RateDose Modification Factor
Radiation Alone (20 Gy)<5%-
This compound (600 mg/kg) + Radiation (20 Gy)62%1.4
Clinical Trial Data

A Phase II multicenter study (NCT00062283) evaluated the efficacy and safety of L-Alanosine in patients with advanced MTAP-deficient solid tumors[4][5][6][7].

Patient Demographics and Treatment:

CharacteristicValue
Number of Patients Enrolled65
Evaluable for Response55
Tumor TypesMesothelioma (16), NSCLC (13), Soft Tissue Sarcoma (15), Osteosarcoma (7), Pancreatic Cancer (14)
Dosing Regimen80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days[4][7]

Efficacy Results:

ResponsePercentage of Evaluable Patients (n=55)
Objective Response0%[4][5][6][7]
Stable Disease24%[4][5][6][7]
Prolonged Stable Disease (Mesothelioma)2 patients (7.5 and 15.2 months)[4][7]

Grade 3/4 Toxicities:

ToxicityPercentage of Patients
Mucositis11%[4][5][6][7]
Fatigue6%[4][6][7]
Nausea3%[4][6][7]
Renal Failure1.5%[4][6][7]

Another Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and recommended Phase II dose of L-Alanosine.

ParameterDose
Maximum Tolerated Dose (MTD)320 mg/m²/day x 5 every three weeks
Recommended Phase II Dose160 mg/m²/day x 5 every three weeks
Dose-Limiting ToxicityOral Mucositis

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Materials:

  • Cancer cell lines (MTAP-deficient and proficient)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Immunohistochemistry for MTAP Detection

This protocol provides a general guideline for detecting MTAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-MTAP)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-MTAP antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with DAB chromogen substrate until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using mounting medium.

start Start deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody (anti-MTAP) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End dehydrate_mount->end start Start prepare_cells Prepare cancer cell suspension start->prepare_cells implant Implant cells subcutaneously in mice prepare_cells->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Treat with This compound randomize->treat monitor_efficacy Monitor tumor growth & health treat->monitor_efficacy end_study End of study (Euthanasia & analysis) monitor_efficacy->end_study end End end_study->end

References

The Precision Strike of DL-Alanosine: A Technical Guide to Targeting Adenylosuccinate Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a natural amino acid analogue, has garnered significant interest within the scientific community for its potent antimetabolite and antineoplastic activities. Its primary mechanism of action involves the strategic inhibition of adenylosuccinate synthetase (ADSS), a pivotal enzyme in the de novo purine biosynthesis pathway. This targeted disruption of nucleotide metabolism has shown particular promise in the context of cancers with specific genetic vulnerabilities, such as methylthioadenosine phosphorylase (MTAP) deficiency. This technical guide provides an in-depth exploration of the molecular interactions, biochemical consequences, and experimental methodologies related to the targeting of adenylosuccinate synthetase by this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing cancer therapeutics through the exploitation of metabolic pathways.

Introduction: The Central Role of Adenylosuccinate Synthetase in Purine Metabolism

The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular energy metabolism. Adenylosuccinate synthetase (ADSS) catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a critical building block for nucleic acids and a key component of the cellular energy currency, adenosine triphosphate (ATP). The reaction, which is dependent on guanosine triphosphate (GTP) and aspartate, represents a crucial regulatory point in the purine biosynthetic pathway.[1][2]

This compound emerges as a powerful tool for the targeted inhibition of this vital enzyme. While this compound itself exhibits inhibitory activity, its therapeutic efficacy is significantly amplified through its intracellular conversion to a more potent anabolite.[3] This guide will dissect the mechanism of this inhibition, present the quantitative data underpinning its activity, and provide detailed experimental protocols for its study.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound functions as a prodrug. Upon cellular uptake, the L-isomer of alanosine is metabolized to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[3] This anabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than the parent compound.[3] The inhibition of ADSS leads to a depletion of the cellular pool of adenine nucleotides, thereby impeding DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The cytotoxic effects of this compound are notably enhanced in tumors harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[4] MTAP-deficient cells are more reliant on the de novo purine synthesis pathway for their adenine supply, making them exquisitely sensitive to inhibitors of this pathway like this compound.

Quantitative Data: Inhibitory Potency of this compound and its Anabolite

The inhibitory activity of this compound and its active metabolite against adenylosuccinate synthetase has been quantified, revealing a dramatic increase in potency upon intracellular conversion.

CompoundTarget EnzymeOrganism/Cell LineInhibition Constant (Ki)Reference
L-AlanosineAdenylosuccinate SynthetaseL5178y/AR Leukemia (mice)57.23 mM[3]
L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotideAdenylosuccinate SynthetaseL5178y/AR Leukemia (mice)0.228 µM[3]
L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotideAdenylosuccinate Lyase (cleavage of adenylosuccinate)Rat Skeletal Muscle~1.3 µM[5]
L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotideAdenylosuccinate Lyase (cleavage of SAICAR)Rat Skeletal Muscle~1.5 µM[5]

Table 1: In vitro inhibitory constants of L-Alanosine and its anabolite.

ParameterValueTumor ModelReference
Intratumoral Concentration of Anabolite~70 µMLeukemia L5178Y/AR (mice)[3]

Table 2: In vivo concentration of the active anabolite of L-Alanosine.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Synthetase Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate, which absorbs light at 280 nm.

Materials:

  • Purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP)

  • L-Aspartate

  • Guanosine triphosphate (GTP)

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer (pH 7.4)

  • This compound or its anabolite

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl₂.

  • Prepare stock solutions of IMP, L-Aspartate, and GTP in the reaction buffer.

  • Prepare a stock solution of this compound or its anabolite in an appropriate solvent (e.g., water or DMSO).

  • In a UV-transparent cuvette, combine the reaction buffer, IMP (final concentration, e.g., 0.1 mM), L-Aspartate (final concentration, e.g., 1 mM), and GTP (final concentration, e.g., 0.1 mM).

  • Add the desired concentration of the inhibitor (this compound or its anabolite) or vehicle control.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified adenylosuccinate synthetase.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 280 nm over time (e.g., every 15 seconds for 10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of adenylosuccinate.

  • To determine the IC50 or Ki of the inhibitor, perform the assay with a range of inhibitor concentrations and analyze the data using appropriate enzyme kinetics software.

Cell-Based Assay for Assessing the Effect of this compound on Purine Nucleotide Levels

This protocol outlines a method to quantify the impact of this compound on intracellular purine nucleotide pools using high-performance liquid chromatography (HPLC).

Materials:

  • Cancer cell line of interest (e.g., MTAP-deficient and proficient lines)

  • Cell culture medium and supplements

  • This compound

  • Perchloric acid (PCA) or other suitable extraction buffer

  • Potassium hydroxide (KOH) for neutralization

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Standards for purine nucleotides (IMP, AMP, ADP, ATP, GMP, GDP, GTP)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract the intracellular metabolites by adding a known volume of ice-cold 0.4 M perchloric acid to each well.

  • Scrape the cells and collect the cell lysate.

  • Neutralize the extracts by adding a calculated amount of potassium hydroxide.

  • Centrifuge the samples to pellet the potassium perchlorate precipitate.

  • Filter the supernatant and inject a known volume into the HPLC system.

  • Separate the nucleotides using a suitable gradient of mobile phases (e.g., phosphate buffer and methanol).

  • Detect the nucleotides by their absorbance at 254 nm.

  • Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Signaling Pathway of De Novo Purine Biosynthesis and this compound Inhibition

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps S_AMP Adenylosuccinate IMP->S_AMP Aspartate, GTP GMP Guanosine Monophosphate (GMP) IMP->GMP Multiple Steps ADSS Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) S_AMP->AMP DL_Alanosine This compound Anabolite L-Alanosyl-5-amino-4- imidazolecarboxylic acid ribonucleotide DL_Alanosine->Anabolite Intracellular Metabolism Anabolite->ADSS Potent Inhibition

Figure 1: this compound inhibits the de novo purine biosynthesis pathway.

Experimental Workflow for Studying this compound's Effects

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (MTAP+/MTAP-) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment enzyme_assay Adenylosuccinate Synthetase Activity Assay treatment->enzyme_assay viability_assay Cell Viability & Proliferation Assays (e.g., MTT, Cell Counting) treatment->viability_assay hplc_assay HPLC Analysis of Purine Nucleotides treatment->hplc_assay mito_assay Mitochondrial Function Assays (e.g., Seahorse) treatment->mito_assay data_analysis Determine IC50/Ki, Analyze Nucleotide Pools, Assess Mitochondrial Respiration enzyme_assay->data_analysis viability_assay->data_analysis hplc_assay->data_analysis mito_assay->data_analysis conclusion Elucidate Mechanism of Action & Therapeutic Potential data_analysis->conclusion

Figure 2: Workflow for investigating this compound's cellular effects.

Cellular Consequences of Adenylosuccinate Synthetase Inhibition

The inhibition of adenylosuccinate synthetase by this compound triggers a cascade of cellular events beyond the immediate depletion of adenine nucleotides. Recent studies have revealed a profound impact on mitochondrial function.[6][7] By disrupting the purine supply, this compound impairs mitochondrial respiration and reduces the spare respiratory capacity of cancer cells.[6][7] This mitochondrial dysfunction contributes to the overall anti-proliferative and pro-apoptotic effects of the drug.

Furthermore, the inhibition of de novo purine synthesis has been shown to attenuate the stemness of cancer cells.[6][7] This suggests that this compound may not only target the bulk of the tumor but also the cancer stem cell population, which is often responsible for tumor recurrence and therapeutic resistance.

Conclusion and Future Directions

This compound's targeted inhibition of adenylosuccinate synthetase represents a compelling strategy for cancer therapy, particularly for tumors with MTAP deficiency. The conversion of this compound to its highly potent anabolite within the cell underscores the elegance of this targeted approach. The downstream effects on mitochondrial function and cancer cell stemness further highlight the multifaceted anti-cancer activity of this compound.

Future research should focus on optimizing the therapeutic window of this compound, potentially through combination therapies that further exploit the metabolic vulnerabilities of cancer cells. A deeper understanding of the interplay between purine metabolism, mitochondrial function, and cancer stem cell biology will be crucial in realizing the full clinical potential of adenylosuccinate synthetase inhibitors. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.

References

The Biosynthetic Pathway of L-Alanosine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanosine is a naturally occurring antibiotic produced by the bacterium Streptomyces alanosinicus. It exhibits a range of bioactive properties, including antibacterial, antiviral, and antitumor activities, by acting as an antimetabolite in de novo purine biosynthesis. The unique diazeniumdiolate functional group within L-alanosine is of significant interest for its therapeutic potential and the novel biochemistry involved in its formation. This technical guide provides an in-depth overview of the L-alanosine biosynthetic pathway in bacteria, consolidating current knowledge on the genetic and enzymatic machinery, and presenting available quantitative data and experimental methodologies to aid further research and development.

The L-Alanosine Biosynthetic Gene Cluster (ala)

The biosynthesis of L-alanosine is orchestrated by a dedicated gene cluster, designated ala, identified in Streptomyces alanosinicus ATCC 15710. This cluster spans approximately 13.5 kb and encodes a suite of enzymes responsible for the synthesis and modification of the precursor molecule, L-2,3-diaminopropionic acid (L-Dap), and the subsequent installation of the characteristic N-nitroso group.

Table 1: Genes and Proposed Functions in the L-Alanosine (ala) Biosynthetic Gene Cluster

GeneProposed Function
alaA / alaBHomologs of SbnA/SbnB; involved in the synthesis of L-2,3-diaminopropionic acid (L-Dap) from O-phospho-L-serine.
alaCAmino acid adenylation (A) domain-containing protein; activates L-Dap.
alaDPredicted flavin-dependent N-hydroxylase.
alaEGAF-domain containing protein; likely involved in regulation.
alaFThioesterase (TE) enzyme.
alaGPAS-domain containing protein; likely involved in regulation.
alaHPotential flavin reductase for AlaD.
alaI / alaJHomologs of CreE/CreD; function as a nitrite synthase, producing nitrite from L-aspartic acid.
alaKTranscriptional regulator.
alaLFree-standing peptidyl carrier protein (PCP).

The Biosynthetic Pathway of L-Alanosine

The proposed biosynthetic pathway of L-alanosine commences with the formation of the non-proteinogenic amino acid L-Dap, which serves as the backbone of the final molecule. This is followed by a series of modifications, including activation, N-hydroxylation, and N-nitrosation, likely occurring on a peptidyl carrier protein-tethered intermediate to manage instability.

L_Alanosine_Biosynthesis cluster_0 L-Dap Synthesis cluster_1 Activation and Tethering cluster_2 Diazeniumdiolate Formation O-phospho-L-serine O-phospho-L-serine L-Dap L-Dap O-phospho-L-serine->L-Dap AlaA, AlaB L-Dap_free L-Dap L-Dap-AMP L-Dap-AMP L-Dap_free->L-Dap-AMP AlaC (ATP->AMP+PPi) AlaL_apo AlaL (apo) AlaL_holo AlaL (holo) AlaL_apo->AlaL_holo PPTase (CoA) L-Dap-S-AlaL L-Dap-S-AlaL AlaL_holo->L-Dap-S-AlaL L-Dap-AMP->L-Dap-S-AlaL AlaC N-hydroxy-L-Dap-S-AlaL N-hydroxy-L-Dap-S-AlaL L-Dap-S-AlaL->N-hydroxy-L-Dap-S-AlaL AlaD, AlaH (Flavin) L-Aspartate L-Aspartate Nitrite (NO2-) Nitrite (NO2-) L-Aspartate->Nitrite (NO2-) AlaI, AlaJ (NADPH, FAD) L-Alanosine-S-AlaL L-Alanosine-S-AlaL N-hydroxy-L-Dap-S-AlaL->L-Alanosine-S-AlaL Unknown Enzyme? + Nitrite (NO2-) L-Alanosine L-Alanosine L-Alanosine-S-AlaL->L-Alanosine AlaF (Thioesterase)

Figure 1: Proposed biosynthetic pathway of L-alanosine.

Quantitative Data on Biosynthetic Enzymes

Detailed kinetic parameters for the enzymes of the L-alanosine biosynthetic pathway are not extensively reported in the literature. The following table summarizes the available information. Further enzymatic characterization is required to fully understand the catalytic efficiencies and substrate specificities of these enzymes.

Table 2: Enzyme Activity Data

EnzymeSubstrate(s)Product(s)Specific ActivityKmkcatOptimal pHOptimal Temp.
AlaBL-Dap, NAD⁺N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid, NADHN/AN/AN/AN/AN/A
AlaCL-Dap, ATPL-Dap-AMP, PPiN/AN/AN/AN/AN/A
AlaI/AlaJL-Aspartate, NADPH, FADNitrite (NO₂⁻)Detected in vitroN/AN/A~8.0Room Temp
AlaDL-Dap-S-AlaLN-hydroxy-L-Dap-S-AlaLProposedN/AN/AN/AN/A
AlaHNAD(P)H, FlavinNAD(P)⁺, Reduced FlavinProposedN/AN/AN/AN/A

N/A: Not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step protocols for the purification and assay of each enzyme in the L-alanosine pathway are not fully described in single sources. The following sections provide a compilation of methodologies reported in the literature for the characterization of these or homologous enzymes.

General Protein Expression and Purification

A general protocol for the expression and purification of His-tagged proteins from E. coli is as follows. Specific conditions for each "Ala" protein would require optimization.

  • Gene Cloning: The gene of interest is PCR amplified from S. alanosinicus genomic DNA and cloned into an E. coli expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The His-tagged protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification: If necessary, the protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.

Assay for AlaI/AlaJ Nitrite Synthase Activity

The activity of the AlaI/AlaJ nitrite synthase complex can be determined by measuring the production of nitrite using the Griess assay.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 8.0), 10 mM MgCl₂, 1 mM L-aspartic acid, 5 mM NADPH, 10 µM FAD, and purified AlaI and AlaJ enzymes (e.g., 5 µM each).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Griess Assay:

    • To 100 µL of the reaction mixture, add 50 µL of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.

Assay for AlaC Adenylation Activity

The activity of the adenylation domain of AlaC can be measured using a pyrophosphate detection assay.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM L-Dap, and purified AlaC enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Pyrophosphate Detection: At various time points, aliquots of the reaction are taken and the amount of pyrophosphate (PPi) released is quantified using a commercially available PPi detection kit (e.g., a fluorescence-based assay).

  • Data Analysis: The initial rate of PPi formation is calculated to determine the enzyme activity. Kinetic parameters (Km and kcat) can be determined by varying the concentration of one substrate while keeping the others saturated.

Analysis of L-Dap Loading onto AlaL

The loading of L-Dap onto the peptidyl carrier protein AlaL by AlaC can be confirmed by mass spectrometry.

  • Reaction: A reaction containing apo-AlaL, a phosphopantetheinyl transferase (like Sfp) to convert it to holo-AlaL, AlaC, L-Dap, and ATP is incubated.

  • Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.

  • Mass Spectrometry: The mass of the AlaL protein is analyzed by ESI-MS. A mass shift corresponding to the covalent attachment of the phosphopantetheinyl arm and a further shift corresponding to the loading of L-Dap confirms the activity of AlaC and the function of AlaL.

Regulatory Mechanisms

The regulation of the ala gene cluster is not yet fully understood, but the presence of several putative regulatory genes suggests a complex control system.

  • alaK : This gene encodes a putative transcriptional regulator. Its specific role in activating or repressing the ala gene cluster remains to be experimentally validated.

  • alaE : This gene encodes a GAF domain-containing protein. GAF domains are known to bind small molecules, suggesting that AlaE may sense an intracellular signal to modulate L-alanosine production.

  • alaG : This gene encodes a PAS domain-containing protein. PAS domains are versatile sensory domains that can detect a wide range of stimuli, including light, oxygen, and redox potential. AlaG may play a role in integrating environmental cues into the regulation of L-alanosine biosynthesis.

Regulatory_Network cluster_reg Regulatory Proteins cluster_biosynthesis Biosynthetic Genes AlaK AlaK ala_operon alaA-L AlaK->ala_operon Transcription Regulation (?) AlaE AlaE AlaE->AlaK ? AlaG AlaG AlaG->AlaK ? Environmental_Signals Environmental Signals (e.g., Nitric Oxide, Redox) Environmental_Signals->AlaG Metabolic_Signals Metabolic Signals Metabolic_Signals->AlaE

Figure 2: Hypothetical regulatory network of the ala gene cluster.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of L-alanosine in Streptomyces alanosinicus. The identification of the ala gene cluster has provided a roadmap for understanding the enzymatic logic behind the formation of this unique natural product. However, this technical guide also highlights several areas where further research is needed. A comprehensive biochemical characterization of all the "Ala" enzymes is required to determine their kinetic properties and substrate specificities. Elucidation of the regulatory network governing the expression of the ala gene cluster will be crucial for optimizing L-alanosine production. Furthermore, the in vitro reconstitution of the entire biosynthetic pathway will provide definitive evidence for the proposed steps and may enable the chemoenzymatic synthesis of L-alanosine analogs with improved therapeutic properties. The information compiled herein serves as a valuable resource for researchers aiming to address these knowledge gaps and unlock the full potential of L-alanosine as a therapeutic agent.

The Inhibitory Effect of DL-Alanosine on De Novo Purine Synthesis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanosine, a cytotoxic amino acid analogue, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of de novo purine synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evaluation, and quantitative effects of this compound on this critical metabolic pathway in cancer cells. The document details the conversion of this compound to its active antimetabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), and its potent inhibition of adenylosuccinate synthetase (ADSS), a key enzyme in the synthesis of adenosine monophosphate (AMP). Particular focus is given to the enhanced sensitivity of cancer cells with methylthioadenosine phosphorylase (MTAP) deficiency to this compound. This guide includes detailed experimental protocols, a compilation of quantitative data on its inhibitory effects, and visual representations of the relevant biochemical pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The de novo purine synthesis pathway is a fundamental metabolic process essential for the production of purine nucleotides, the building blocks of DNA and RNA. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid synthesis. Consequently, targeting enzymes within this pathway has emerged as a promising strategy for cancer therapy.

This compound is an antitumor agent that acts as a specific inhibitor of de novo adenine nucleotide synthesis. Its selective cytotoxicity in certain cancer cell populations, particularly those with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), makes it a compound of significant interest for targeted cancer therapy. MTAP-deficient tumors are more reliant on the de novo pathway for purine synthesis, rendering them more susceptible to inhibitors like this compound[1][2].

This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on purine metabolism in cancer cells, and detailed methodologies for its experimental evaluation.

Mechanism of Action of this compound

This compound itself is a prodrug that is metabolized within the cell to its active form. The primary mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP)[3].

Interestingly, studies have shown that this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR) in neoplastic cells. This antimetabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than this compound itself[4]. The accumulation of alanosyl-AICOR within tumor cells is believed to be the primary driver of the observed inhibition of de novo purine synthesis and subsequent cytotoxic effects[4].

dot

Mechanism of this compound Action cluster_cell Cancer Cell cluster_pathway De Novo Purine Synthesis DL-Alanosine_ext This compound DL-Alanosine_int This compound DL-Alanosine_ext->DL-Alanosine_int Uptake Alanosyl-AICOR L-alanosyl-5-amino-4- imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR) DL-Alanosine_int->Alanosyl-AICOR ADSS Adenylosuccinate Synthetase (ADSS) Alanosyl-AICOR->ADSS Inhibition SAICAR_Synthetase SAICAR Synthetase SAICAR_Synthetase->Alanosyl-AICOR Metabolic Conversion AICAR AICAR AICAR->Alanosyl-AICOR IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP ADSS->Adenylosuccinate

Caption: Metabolic activation of this compound and its inhibitory effect on the de novo purine synthesis pathway.

Quantitative Data on this compound's Efficacy

The inhibitory potential of this compound and its active metabolite has been quantified in various studies. This section presents a summary of this data in a structured format for easy comparison.

Inhibition of Adenylosuccinate Synthetase

The direct inhibitory effect of this compound and its metabolite, alanosyl-AICOR, on adenylosuccinate synthetase has been determined through kinetic studies.

InhibitorTarget EnzymeKi ValueCell/Tissue SourceReference
L-AlanosineAdenylosuccinate Synthetase57.23 mML5178y/AR Leukemia[4]
Alanosyl-AICORAdenylosuccinate Synthetase0.228 µML5178y/AR Leukemia[4]

Table 1: Inhibition constants (Ki) for L-Alanosine and its active metabolite against adenylosuccinate synthetase.

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. MTAP-deficient cancer cells have been shown to be particularly sensitive to inhibitors of de novo purine synthesis[5].

Cell LineCancer TypeMTAP StatusIC50 ValueReference
CEM/ADR5000LeukemiaDeficientData not specified, but sensitive
HL-60/ARLeukemiaDeficientData not specified, but sensitive
MDA-MB-231-BCRPBreast CancerDeficientData not specified, but sensitive
GBM culturesGlioblastomaDeficientEffective at 0.25 µM[6]

Table 2: In vitro cytotoxicity of this compound in various cancer cell lines. Further research is needed to populate a more comprehensive list of IC50 values across a wider range of cell lines.

Clinical Trial Data

A phase II multicenter study evaluated the efficacy of L-alanosine in patients with MTAP-deficient solid tumors.

ParameterValue
Patient Population65 patients with MTAP-deficient mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, or pancreatic cancer
Dosing Regimen80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days
Objective Responses0
Stable Disease24% of evaluable patients
Grade 3/4 ToxicitiesMucositis (11%), Fatigue (6%), Nausea (3%), Renal failure (1.5%)

Table 3: Summary of a phase II clinical trial of L-alanosine in patients with MTAP-deficient cancers.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on de novo purine synthesis.

Adenylosuccinate Synthetase Inhibition Assay

This protocol is adapted from general spectrophotometric enzyme assays and the specific context of alanosine research[4].

Objective: To determine the inhibitory constant (Ki) of this compound and its metabolites on adenylosuccinate synthetase.

Principle: The activity of adenylosuccinate synthetase is measured by monitoring the formation of adenylosuccinate from IMP and aspartate, which results in an increase in absorbance at 280 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme kinetics.

Materials:

  • Partially purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP)

  • L-aspartate

  • Guanosine triphosphate (GTP)

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • This compound or alanosyl-AICOR

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and varying concentrations of IMP.

  • Add a fixed concentration of adenylosuccinate synthetase to the reaction mixture.

  • To determine the Ki, prepare a series of reaction mixtures with varying concentrations of both the substrate (IMP) and the inhibitor (this compound or alanosyl-AICOR).

  • Initiate the reaction by adding L-aspartate.

  • Immediately monitor the increase in absorbance at 280 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Measurement of De Novo Purine Synthesis Rate

This protocol is based on the incorporation of radiolabeled precursors into newly synthesized purines.

Objective: To quantify the rate of de novo purine synthesis in cancer cells treated with this compound.

Principle: Cells are incubated with a radiolabeled precursor, such as [14C]formate or [14C]glycine, which is incorporated into the purine ring during de novo synthesis. The amount of radioactivity incorporated into the total purine nucleotide pool or into nucleic acids is measured as an indicator of the synthesis rate.

Materials:

  • Cancer cell lines (e.g., MTAP-deficient and proficient lines)

  • Cell culture medium and supplements

  • This compound

  • [14C]formate or [14C]glycine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

  • DNA/RNA purification kit

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere and grow.

  • Treat the cells with varying concentrations of this compound for a specified period.

  • Add [14C]formate or [14C]glycine to the culture medium and incubate for a defined time (e.g., 1-4 hours).

  • To measure incorporation into the total nucleotide pool, wash the cells with cold PBS and then lyse them. Precipitate macromolecules with cold TCA. The acid-soluble fraction contains the nucleotide pool.

  • To measure incorporation into nucleic acids, wash the cells, lyse them, and purify the DNA and RNA using a commercial kit.

  • Measure the radioactivity in the acid-soluble fraction or the purified nucleic acids using a scintillation counter.

  • Normalize the radioactivity to the total protein or cell number to determine the rate of de novo purine synthesis.

Analysis of Intracellular Purine Nucleotide Pools by HPLC

Objective: To quantify the changes in the intracellular concentrations of purine metabolites (e.g., IMP, adenylosuccinate, AMP, GMP) in response to this compound treatment.

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different purine nucleotides in cell extracts.

Materials:

  • Cancer cells

  • This compound

  • Perchloric acid or other extraction buffer

  • HPLC system with a reverse-phase C18 column and a UV detector

  • Purine nucleotide standards (IMP, AMP, GMP, etc.)

Procedure:

  • Culture and treat cancer cells with this compound as described above.

  • Harvest the cells and extract the intracellular metabolites using cold perchloric acid.

  • Neutralize the extracts and centrifuge to remove precipitated proteins.

  • Filter the supernatant and inject a defined volume into the HPLC system.

  • Separate the nucleotides using a gradient of a suitable mobile phase (e.g., ammonium phosphate buffer and methanol).

  • Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

  • Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Mandatory Visualizations

De Novo Purine Synthesis Pathway and this compound Inhibition

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP Multiple Steps IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP AMP->DNA_RNA ADSS Adenylosuccinate Synthetase (ADSS) ADSS->Adenylosuccinate Alanosyl-AICOR Alanosyl-AICOR Alanosyl-AICOR->ADSS Inhibition

References

Initial Studies on DL-Alanosine's Potential in Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine, an anti-metabolite originally isolated from Streptomyces alanosinicus, has garnered interest in oncology for its potential as a targeted therapeutic agent.[1][2] This technical guide provides an in-depth overview of the initial studies investigating this compound's efficacy in cancer therapy, with a particular focus on its mechanism of action, preclinical findings, and early-phase clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound functions as a potent inhibitor of de novo purine biosynthesis.[1][2] Specifically, it targets and inhibits adenylosuccinate synthetase (ADSS), a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound effectively disrupts the synthesis of adenine nucleotides, which are essential for DNA replication and cellular proliferation.

This mechanism of action is particularly relevant for tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme.[1][3] MTAP is a key component of the purine salvage pathway, an alternative route for generating adenine. In MTAP-deficient cancer cells, the de novo synthesis pathway becomes the primary source of adenine, rendering these cells highly susceptible to inhibitors like this compound.[1][3] Normal cells, with a functional MTAP salvage pathway, are less affected, offering a potential therapeutic window.[4]

Below is a diagram illustrating the de novo purine synthesis pathway and the point of inhibition by this compound.

purine_synthesis cluster_inhibition Target Enzyme PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps sAMP Adenylosuccinate (sAMP) IMP->sAMP GTP -> GDP + Pi Aspartate GMP Guanosine Monophosphate (GMP) IMP->GMP Multiple Steps AMP Adenosine Monophosphate (AMP) sAMP->AMP -> Fumarate Alanosine This compound ADSS Adenylosuccinate Synthetase (ADSS) Alanosine->ADSS Inhibition

Figure 1: De Novo Purine Synthesis Pathway Inhibition by this compound.

Preclinical Studies in Glioblastoma

Recent preclinical investigations have highlighted the potential of this compound in treating glioblastoma (GBM), a particularly aggressive brain tumor. These studies have focused on MTAP-deficient GBM cells and have explored the drug's impact on cancer stemness and mitochondrial function.[5][6]

Quantitative Data from Preclinical Glioblastoma Studies
Experiment TypeCell Line(s)TreatmentKey FindingReference
Extreme Limiting Dilution Assay (ELDA)MTAP-deficient patient-derived GBM cells0.25 µM ALA (2 weeks)Decreased stem cell frequency[7]
Sphere Formation AssayMTAP-deficient patient-derived GBM cells0.25 µM ALA (2 weeks)Reduced number of neurospheres[7]
Seahorse XF Analysis (Mitochondrial Respiration)GBM 12-01600.25 µM & 0.5 µM ALA (2 weeks)Reduced maximal respiration and eliminated spare respiratory capacity[7]
In Vivo Orthotopic Xenograft ModelMTAP-deficient GBM cells in miceALA in combination with Temozolomide (TMZ)Sensitized GBM cells to TMZ, prolonging survival[6]
Experimental Protocols
  • Cell Preparation: Patient-derived GBM cells with MTAP deficiency are cultured as neurospheres.

  • Treatment: Neurospheres are treated with this compound (e.g., 0.25 µM) for a period of two weeks.

  • Cell Seeding: Following treatment, neurospheres are dissociated into single cells. A serial dilution of cells (e.g., 33, 11, 3, and 1 cell/well) is seeded into 96-well plates.

  • Culture: Cells are cultured in appropriate stem cell media.

  • Analysis: After a suitable incubation period (e.g., 2-3 weeks), the number of wells containing neurospheres is counted for each cell dilution. The stem cell frequency is then calculated using specialized software (e.g., ELDA software).[7]

elda_workflow start Start: MTAP-deficient GBM Neurospheres treatment Treat with this compound (e.g., 0.25 µM for 2 weeks) start->treatment dissociation Dissociate into Single Cells treatment->dissociation seeding Seed Serial Dilutions in 96-well Plates dissociation->seeding culture Culture for 2-3 weeks seeding->culture analysis Count Wells with Neurospheres and Calculate Stem Cell Frequency culture->analysis end End: Determine Stem Cell Frequency analysis->end

Figure 2: Experimental Workflow for Extreme Limiting Dilution Assay (ELDA).
  • Cell Culture and Treatment: GBM cells (e.g., GBM 12-0160) are pre-treated with varying concentrations of this compound (e.g., 0.25 µM and 0.5 µM) for two weeks.

  • Assay Preparation: On the day of the assay, cells are seeded into a Seahorse XF96 cell culture microplate.

  • Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's protocol. This involves the sequential injection of mitochondrial inhibitors:

    • Oligomycin (inhibits ATP synthase)

    • FCCP (a protonophore that uncouples oxygen consumption from ATP production)

    • Rotenone/Antimycin A (inhibit Complex I and III of the electron transport chain)

  • Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.[7][8]

  • Cell Implantation: MTAP-deficient GBM cells are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging.

  • Treatment Administration: Once tumors are established, mice are treated with this compound, often in combination with other therapeutic agents like temozolomide (TMZ).[6]

  • Survival Analysis: The primary endpoint is typically overall survival, which is compared between different treatment groups.

Clinical Studies of this compound

This compound has been evaluated in several Phase I and Phase II clinical trials for various cancer types. These trials have provided valuable information on the drug's safety profile, pharmacokinetics, and preliminary efficacy.

Summary of Phase I Clinical Trial Data

| Trial Identifier | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Reference | |---|---|---|---|---| | Goldsmith et al., 1983 | 22 evaluable patients with various advanced cancers | Daily for 5 days, every 3 weeks | 320 mg/m²/day x 5 | Oral mucositis |[7][9] | | NABTT-0303 (NCT00075894) | Patients with recurrent high-grade malignant gliomas (MTAP-deficient) | Continuous IV for 5 days, every 21 days | Dose-escalation study to determine MTD | To be determined by the study |[10][11] |

Summary of Phase II Clinical Trial Data

| Trial Identifier | Patient Population | Dosing Regimen | Objective Response Rate | Key Findings | Reference | |---|---|---|---|---| | Kindler et al., 2009 (NCT00062283) | 65 patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | 80 mg/m² by continuous IV infusion daily for 5 days, every 21 days | No objective responses | 24% of patients had stable disease. The drug was deemed ineffective at this dose and schedule. |[1][12] |

Clinical Trial Protocol Example: Phase II Study in MTAP-Deficient Tumors (NCT00062283)
  • Patient Selection: Eligible patients had histologically confirmed MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer. MTAP deficiency was determined by immunohistochemistry.[1]

  • Treatment Plan: Patients received this compound at a starting dose of 80 mg/m² administered as a continuous intravenous infusion daily for five consecutive days. This treatment cycle was repeated every 21 days.[1]

  • Efficacy and Safety Assessment: Tumor response was evaluated every three cycles using imaging (CT or MRI). Toxicities were graded according to standard criteria.[1]

  • Study Endpoints: The primary endpoint was the objective response rate. Secondary endpoints included time to response, duration of response, and progression-free survival.[12]

clinical_trial_workflow start Start: Patient Screening (MTAP-deficient tumors) enrollment Patient Enrollment start->enrollment treatment Administer this compound (80 mg/m²/day x 5 days, q21d) enrollment->treatment monitoring Monitor for Toxicity and Adverse Events treatment->monitoring evaluation Tumor Response Evaluation (every 3 cycles) monitoring->evaluation evaluation->treatment Continue if no progression or unacceptable toxicity data_analysis Analyze Response Rate, PFS, and Safety Data evaluation->data_analysis Progression or end of treatment end End of Study data_analysis->end

Figure 3: Workflow of a Phase II Clinical Trial for this compound.

Conclusion and Future Directions

Initial studies on this compound have established its mechanism of action as an inhibitor of de novo purine synthesis, with a particular therapeutic rationale for MTAP-deficient cancers. Preclinical studies, especially in glioblastoma, are promising, suggesting that this compound can reduce cancer stemness and sensitize tumors to standard therapies. However, early-phase clinical trials in a broader range of solid tumors have shown limited efficacy at the doses and schedules tested.

Future research should focus on optimizing the therapeutic window for this compound. This may involve the development of combination therapies, as suggested by the preclinical glioblastoma data, or the identification of more sensitive patient populations through advanced biomarker screening. Further investigation into the downstream metabolic consequences of ADSS inhibition may also reveal new therapeutic vulnerabilities to exploit. The continued exploration of this compound and similar metabolic inhibitors holds promise for advancing targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for DL-Alanosine in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine, also known as L-Alanosine or NSC-153353, is an antibiotic and antineoplastic agent originally isolated from Streptomyces alanosinicus.[1][2] It functions as an antimetabolite, primarily by inhibiting the de novo purine synthesis pathway.[2][3] This pathway is crucial for the production of adenosine and guanine nucleotides, which are essential for DNA and RNA synthesis and cellular energy metabolism. This compound's selective cytotoxicity towards certain cancer cells, particularly those with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, makes it a compound of significant interest in cancer research and drug development.[4][5] MTAP-deficient cells are more reliant on the de novo purine synthesis pathway, rendering them more susceptible to inhibitors like this compound.[4][6]

These application notes provide a comprehensive overview of the experimental use of this compound in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS).[1][2] ADSS is a key enzyme in the de novo purine synthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to cell growth inhibition and apoptosis.[7] This targeted inhibition makes this compound particularly effective in cancer cells with MTAP deficiency, as these cells have a compromised purine salvage pathway and are therefore more dependent on de novo synthesis for their purine supply.[4][5]

Recent studies have also revealed that this compound can impair mitochondrial function and reduce the stemness of cancer cells, such as in glioblastoma (GBM).[1][6] Furthermore, it has been shown to have synergistic effects when used in combination with other chemotherapeutic agents like temozolomide and guanine.[1][7]

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell Line(s)Concentration RangeIncubation TimeObserved EffectsReference(s)
CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP0.1-100 µM10 daysInhibition of proliferation[1]
Glioblastoma (GBM) cells0.125-0.25 µM14 daysInhibition of mitochondrial function, reduced stemness[1]
Glioblastoma (GBM) 12-0160 and 12-0106 cells0.25 µM2 weeksAltered gene expression related to oxidative phosphorylation[3]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)20-40 µM3 daysInhibition of proliferation[8]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)Reference(s)
MCF-7Breast0.035[9]
MDA-MB-453Breast0.025[9]
SK-BR-3Breast0.039[9]
KU-19-19Bladder0.044[9]
OCI-LY7Lymphoid0.004[9]
MOLT-4Lymphoid0.016[9]
JURKATLymphoid0.023[9]
Kasumi-1Myeloid0.006[9]
EOL-1Myeloid0.008[9]
A-172CNS2.234[9]
SF-268CNS4.04[9]
SW-620Colon0.122[9]

Signaling Pathway and Experimental Workflow

DL_Alanosine_Pathway IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Substrate Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate Catalyzes DL_Alanosine This compound DL_Alanosine->ADSS AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Cell_Proliferation Cell Proliferation & Survival AMP->Cell_Proliferation Required for Purine_Synthesis De Novo Purine Synthesis

Caption: this compound's mechanism of action via inhibition of ADSS.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. This compound Treatment cell_culture->treatment incubation 3. Incubation (Time-course) treatment->incubation data_collection 4. Data Collection incubation->data_collection proliferation_assay Cell Proliferation Assay (e.g., MTT, Thymidine Incorporation) data_collection->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) data_collection->apoptosis_assay metabolic_assay Metabolic Flux Analysis (e.g., Seahorse XF) data_collection->metabolic_assay analysis 5. Data Analysis proliferation_assay->analysis apoptosis_assay->analysis metabolic_assay->analysis end End analysis->end

Caption: General workflow for in vitro studies with this compound.

Experimental Protocols

Note on this compound Preparation: this compound solutions are unstable and should be freshly prepared for each experiment.[1][2]

Protocol 1: Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is adapted from studies on T-Cell Acute Lymphoblastic Leukemia (T-ALL) cells.[8]

Materials:

  • T-ALL cell lines (or other suspension cell lines of interest)

  • Complete RPMI 1640 medium

  • This compound

  • [³H]Thymidine

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate T-ALL cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate in complete RPMI 1640 medium.

  • Treatment: Add increasing concentrations of freshly prepared this compound to the wells. Include a vehicle control (medium with the solvent used for this compound).

  • Incubation: Culture the cells for 3 days at 37°C in a humidified incubator with 5% CO₂.

  • [³H]Thymidine Pulse: Add [³H]Thymidine to each well and incubate for an additional 6 hours.

  • Harvesting and Measurement: Harvest the cells and determine the incorporation of [³H]Thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol for assessing apoptosis induced by this compound.[10]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere (for adherent cells). Treat the cells with the desired concentrations of this compound for a predetermined time point (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the medium.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Metabolic Flux Analysis (Seahorse XF Assay)

This protocol is based on studies with glioblastoma (GBM) cells.[6]

Materials:

  • Patient-derived GBM cells (or other cells of interest)

  • Human Neural Stem Cell (NSC) medium (or appropriate medium for your cells)

  • Laminin-coated Seahorse XFe96 cell culture plates

  • Seahorse XFe96 Analyzer

  • This compound

Procedure:

  • Cell Seeding: Seed GBM cells at a density of 1 to 1.5 x 10⁴ cells per well in laminin-coated Seahorse XFe96 cell culture plates in NSC medium.

  • Pre-treatment (optional): For long-term effect studies, pre-treat cells with low concentrations of this compound (e.g., 0.25 µM or 0.5 µM) for a specified period (e.g., 2 weeks).

  • Seahorse Assay: Perform metabolic flux assays to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using the Seahorse XFe96 Analyzer according to the manufacturer's instructions. This typically involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.

  • Data Analysis: Analyze the OCR and ECAR data to assess changes in mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, in response to this compound treatment.

Disclaimer

This document is intended for research use only. The protocols provided are based on published literature and should be adapted and optimized for specific cell lines and experimental conditions. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

Application Notes and Protocols for DL-Alanosine in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of DL-Alanosine in mouse xenograft models. The information is compiled from preclinical studies to assist in the design and execution of in vivo experiments for cancer research.

Mechanism of Action

This compound is an antibiotic and antimetabolite that exerts its antitumor activity by inhibiting the de novo purine synthesis pathway. Specifically, it acts as an inhibitor of adenylosuccinate synthetase , the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). This disruption of purine biosynthesis is particularly effective in tumor cells with a deficiency in the purine salvage pathway, such as those with a methylthioadenosine phosphorylase (MTAP) deficiency.

Signaling Pathway Diagram

De_Novo_Purine_Synthesis_Inhibition_by_this compound cluster_purine De Novo Purine Biosynthesis cluster_drug Drug Action cluster_outcome Cellular Outcome Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase IMP IMP PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) IMP->Guanosine Monophosphate (GMP) IMP Dehydrogenase AMP AMP Adenylosuccinate->AMP This compound This compound Adenylosuccinate Synthetase Adenylosuccinate Synthetase This compound->Adenylosuccinate Synthetase Inhibits Decreased AMP Production Decreased AMP Production Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Decreased AMP Production->Inhibition of DNA/RNA Synthesis Apoptosis Apoptosis Inhibition of DNA/RNA Synthesis->Apoptosis

Caption: Inhibition of de novo purine synthesis by this compound.

Dosage and Administration in Mouse Xenograft Models

The dosage and administration of this compound can vary depending on the tumor model and the experimental design. The following tables summarize reported dosages from various studies.

Table 1: this compound Dosage in Various Mouse Xenograft Models
Tumor TypeMouse StrainDosageAdministration RouteDosing ScheduleReference
Glioblastoma (MTAP-deficient)Athymic Nude150 mg/kgIntraperitoneal (IP)Three times per week[1][2]
Murine Fibrosarcoma (Meth-A)BALB/c600 mg/kgNot SpecifiedSingle administration[3]
Leukemia (P388)Not Specified225 or 250 mg/kg/dayNot SpecifiedDaily for 5 days[4]
Breast CancerNot SpecifiedSpecific dosage not found in the searched literature.Not SpecifiedNot Specified
Colon CancerNot SpecifiedSpecific dosage not found in the searched literature.Not SpecifiedNot Specified
Table 2: Toxicological Data for this compound in Mice
ParameterValueAdministration RouteMouse StrainReference
LD50~2 g/kgIntraperitoneal (IP)Not Specified[5]
Observed ToxicitiesMyelosuppression, MucositisNot SpecifiedNot Specified[4][6]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) for injection

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 150 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.

  • Dissolve this compound: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in an appropriate volume of sterile saline. For example, to achieve a final concentration of 15 mg/mL for a 10 mL/kg injection volume, dissolve 150 mg of this compound in 10 mL of sterile saline. Solutions may require vortexing to fully dissolve.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquot and Store: Filter the solution into a new sterile tube. Prepare fresh on the day of use.

Intraperitoneal (IP) Administration

Materials:

  • Prepared sterile this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restraint device (optional)

Protocol:

  • Restrain the mouse: Gently restrain the mouse, exposing the abdomen.

  • Locate the injection site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Insert the needle: Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.

  • Inject the solution: Slowly inject the this compound solution into the peritoneal cavity.

  • Withdraw the needle: Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse: Observe the mouse for any immediate adverse reactions.

Experimental Workflow Diagram

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor Cell Culture Tumor Cell Culture Cell Implantation Cell Implantation Tumor Cell Culture->Cell Implantation Tumor Establishment Tumor Establishment Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Group This compound Group Randomization->this compound Group Drug Administration Drug Administration Vehicle Control Group->Drug Administration This compound Group->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Toxicity Assessment Toxicity Assessment Drug Administration->Toxicity Assessment Data Analysis Data Analysis Tumor Growth Measurement->Data Analysis Body Weight Monitoring->Data Analysis Toxicity Assessment->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

Caption: General workflow for a mouse xenograft study.

Tumor Growth Monitoring

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Frequency: Measure tumor dimensions and body weight 2-3 times per week.

  • Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Volume = (L x W²) / 2

  • Body Weight: Record the body weight of each mouse at each time point.

  • Data Recording: Maintain a detailed record of tumor measurements and body weights for each animal.

Toxicity Monitoring

It is crucial to monitor for potential toxicities associated with this compound treatment.

Protocol:

  • Clinical Observations: Observe mice daily for clinical signs of toxicity, including:

    • Changes in posture or ambulation

    • Ruffled fur

    • Lethargy or hunched posture

    • Loss of appetite or dehydration

    • Diarrhea

  • Body Weight: A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity and may necessitate a dose reduction or cessation of treatment, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Myelosuppression Monitoring:

    • Complete Blood Counts (CBC): If myelosuppression is a concern, blood samples can be collected (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during and after treatment to assess changes in white blood cell, red blood cell, and platelet counts.[7]

  • Mucositis Assessment:

    • Oral Examination: Visually inspect the oral cavity for signs of redness, swelling, and ulceration.[8]

    • Behavioral Changes: Monitor for changes in eating and drinking habits, which may indicate oral pain.

Conclusion

These application notes provide a framework for the use of this compound in mouse xenograft models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful monitoring of both anti-tumor efficacy and potential toxicities is essential for obtaining robust and reliable data.

References

Microbiological Assay for the Quantitative Determination of DL-Alanosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Alanosine is a naturally occurring antitumor antibiotic produced by Streptomyces alanosinicus. Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway, thereby disrupting DNA and RNA synthesis and inhibiting cell proliferation.[1][2][3][4][5] The quantification of this compound in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, dosage form development, and quality control. This document provides a detailed protocol for a microbiological assay to determine the concentration of this compound, based on the principle of microbial growth inhibition.

Microbiological assays are fundamental techniques used to determine the potency of antibiotics by measuring their inhibitory effect on susceptible microorganisms.[6] Two primary methods are the cylinder-plate (or disk diffusion) assay and the turbidimetric (or tube) assay.[6] The cylinder-plate method, detailed herein, relies on the diffusion of the antibiotic from a cylinder or disk through a solidified agar medium inoculated with a sensitive microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.

Data Summary

The following table presents representative data for a standard curve of this compound using a cylinder-plate microbiological assay. The diameter of the inhibition zone is measured for a series of known this compound concentrations. This standard curve is then used to determine the concentration of unknown samples by interpolating their inhibition zone diameters.

This compound Concentration (µg/mL)Average Inhibition Zone Diameter (mm)
1.2512.5
2.515.0
5.018.0
10.021.5
20.025.0

Experimental Protocols

A sensitive and precise microbiological assay has been developed for the determination of this compound.[7] The following protocol is a comprehensive guide for conducting this assay.

Materials and Equipment
  • Test Microorganism: A suitable susceptible microorganism. A specific strain of Bacillus subtilis or other sensitive bacteria can be used.

  • Culture Media:

    • Nutrient Agar (for maintenance of the test organism)

    • Assay Agar (specific formulation for the assay)

    • Nutrient Broth (for inoculum preparation)

  • This compound Standard: A reference standard of known purity and potency.

  • Phosphate Buffer: For dilution of standard and samples.

  • Sterile Petri Dishes: 100 mm x 15 mm.

  • Sterile Cylinders: Stainless steel or porcelain, flat-bottomed (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height).

  • Incubator: Capable of maintaining a constant temperature of 37°C ± 1°C.

  • Autoclave: For sterilization of media and equipment.

  • Micropipettes and Sterile Tips

  • Calipers or a Zone Reader: For measuring inhibition zones.

  • Vortex Mixer

  • Spectrophotometer (for turbidimetric assays)

Preparation of Media and Reagents
  • Culture Media: Prepare nutrient agar, assay agar, and nutrient broth according to the manufacturer's instructions. Sterilize by autoclaving.

  • This compound Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in phosphate buffer to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Standard Curve Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with phosphate buffer to achieve the desired concentration range (e.g., 1.25, 2.5, 5.0, 10.0, and 20.0 µg/mL).

Inoculum Preparation
  • Streak the test microorganism onto a nutrient agar slant and incubate at 37°C for 24 hours.

  • Inoculate a loopful of the culture from the slant into a flask containing nutrient broth.

  • Incubate the broth culture at 37°C for 16-24 hours, or until a suitable turbidity is achieved.

  • The concentration of the inoculum should be standardized to ensure a uniform lawn of growth on the assay plates.

Assay Procedure (Cylinder-Plate Method)
  • Plate Preparation:

    • Melt the assay agar and cool it to 45-50°C.

    • Add the standardized inoculum to the molten agar and mix thoroughly.

    • Pour a uniform layer of the inoculated agar into sterile Petri dishes and allow it to solidify on a level surface.

  • Cylinder Placement:

    • Place the sterile cylinders onto the surface of the solidified agar, ensuring they are evenly spaced.

  • Sample and Standard Application:

    • Carefully pipette a fixed volume of each this compound standard solution and the unknown samples into separate cylinders.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection:

    • After incubation, measure the diameter of the clear zones of growth inhibition around each cylinder to the nearest 0.1 mm using calipers or a zone reader.

Data Analysis
  • Plot the average inhibition zone diameter (on the y-axis) against the logarithm of the this compound concentration (on the x-axis) for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their average inhibition zone diameters using the standard curve equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare & Sterilize Media inoculate_agar Inoculate Assay Agar prep_media->inoculate_agar prep_std Prepare this compound Standards add_samples Add Standards & Samples prep_std->add_samples prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate_agar pour_plates Pour Agar Plates inoculate_agar->pour_plates place_cylinders Place Cylinders pour_plates->place_cylinders place_cylinders->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calculate_conc Calculate Unknown Concentration plot_curve->calculate_conc

Caption: Experimental workflow for the microbiological assay of this compound.

Mechanism of Action of this compound

mechanism_of_action cluster_pathway De Novo Purine Biosynthesis IMP Inosine Monophosphate (IMP) S_AMP Adenylosuccinate (sAMP) IMP->S_AMP GTP, Aspartate ADSS Adenylosuccinate Synthetase IMP->ADSS AMP Adenosine Monophosphate (AMP) S_AMP->AMP DL_Alanosine This compound DL_Alanosine->ADSS Inhibition

Caption: this compound inhibits adenylosuccinate synthetase, blocking purine biosynthesis.

References

Application Note and Protocol: Quantifying Apoptosis Induction by DL-Alanosine Using Annexin V Staining

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Alanosine is a naturally derived amino acid analog with antineoplastic properties.[1] Its mechanism of action involves the inhibition of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[2][3] Specifically, this compound targets and inhibits adenylosuccinate synthetase and adenylosuccinate lyase, enzymes essential for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[2][4][5] This disruption of purine biosynthesis is particularly effective in tumor cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine salvage pathway.[1][2] The resulting metabolic stress can lead to impaired mitochondrial function and subsequently, the induction of apoptosis.[6][7]

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect apoptotic cells.[9][10] When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), flow cytometry can be used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[10]

This application note provides a detailed protocol for the induction of apoptosis in cultured cells using this compound and the subsequent quantification of apoptotic cells using a fluorescently labeled Annexin V assay.

Data Presentation

Quantitative data from the Annexin V apoptosis assay following this compound treatment should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.

Treatment GroupConcentration (µM)Incubation Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control024
Vehicle Control024
This compoundX24
This compoundY24
This compoundZ24
Untreated Control048
Vehicle Control048
This compoundX48
This compoundY48
This compoundZ48
Positive ControlVariesVaries

Experimental Protocols

Part 1: Induction of Apoptosis with this compound

This part of the protocol outlines the treatment of cultured cells with this compound to induce apoptosis. The optimal concentration and incubation time for this compound can vary depending on the cell line. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

Materials:

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

    • For suspension cells, seed the cells at a concentration of approximately 1 x 10^6 cells/mL.

  • Cell Culture: Incubate the cells overnight at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM).[3]

    • Include an untreated control and a vehicle control (if the solvent for this compound is not water).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for various time points (e.g., 8, 24, 48, and 72 hours) at 37°C with 5% CO2. The optimal incubation time will vary between cell lines.

  • Cell Harvesting: Proceed to Part 2 for the Annexin V staining protocol.

Part 2: Annexin V Apoptosis Assay

This protocol is a general guideline for staining cells with a fluorochrome-conjugated Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.[8][11][12]

Materials:

  • This compound treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or cell scraping. Combine the detached cells with the collected culture medium.

    • Suspension Cells: Collect the cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V Staining:

    • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide Staining:

    • Add 10 µL of PI staining solution to the cell suspension.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[13]

Flow Cytometer Setup:

  • Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., for FITC, excitation at 488 nm and emission at ~530 nm; for PI, excitation at 488 nm and emission at ~617 nm).

  • Set up compensation controls using single-stained samples to correct for spectral overlap.

  • Use unstained cells to set the baseline fluorescence.

Visualizations

DL_Alanosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane This compound This compound DL-Alanosine_in This compound This compound->DL-Alanosine_in ADSS_ADSL Adenylosuccinate Synthetase & Adenylosuccinate Lyase DL-Alanosine_in->ADSS_ADSL Inhibits Purine_Synthesis De Novo Purine Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction Purine_Synthesis->Mitochondrial_Dysfunction Leads to ADSS_ADSL->Purine_Synthesis Blocks Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Induces PS_Externalization Phosphatidylserine (PS) Externalization Caspase_Activation->PS_Externalization Triggers PS_on_membrane PS PS_Externalization->PS_on_membrane

Caption: this compound induced apoptosis pathway.

Annexin_V_Workflow Start Start Seed_Cells 1. Seed Cells (Adherent or Suspension) Start->Seed_Cells Treat_this compound Treat_this compound Seed_Cells->Treat_this compound Treat_DL_Alanosine 2. Treat with this compound (Dose-response & Time-course) Incubate 3. Incubate (e.g., 24, 48, 72 hours) Harvest_Cells 4. Harvest Cells (Including supernatant) Incubate->Harvest_Cells Wash_Cells 5. Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer 6. Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Add_Annexin_V 7. Add Annexin V (Incubate 15 min in dark) Resuspend_Binding_Buffer->Add_Annexin_V Add_PI 8. Add Propidium Iodide Add_Annexin_V->Add_PI Analyze_Flow_Cytometry 9. Analyze by Flow Cytometry Add_PI->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End Treat_this compound->Incubate

Caption: Experimental workflow for Annexin V assay.

References

Application Notes and Protocols: In Vivo Efficacy of DL-Alanosine in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care therapies provide limited survival benefits, highlighting the urgent need for novel therapeutic strategies. One emerging approach involves targeting the metabolic vulnerabilities of cancer cells. DL-Alanosine, an antimetabolite, has shown promise by inhibiting the de novo purine synthesis pathway, a critical process for DNA replication and cell proliferation. This is particularly relevant for glioblastoma subtypes with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them more dependent on this pathway.[1]

These application notes provide a summary of the in vivo efficacy of this compound in preclinical glioblastoma models, detailed experimental protocols for reproducing these studies, and visualizations of the underlying biological and experimental frameworks.

Data Presentation

The following tables summarize the quantitative data from in vivo studies evaluating this compound in an orthotopic glioblastoma mouse model.

Table 1: In Vivo Efficacy of this compound on Glioblastoma Tumor Growth

Treatment GroupAnimal ModelCell LineTumor Burden MeasurementEndpointOutcome
Vehicle (Saline)Athymic Nude MiceGBM 12-0160 (Luciferase-expressing)Bioluminescence ImagingDay 28Progressive tumor growth
This compound (150 mg/kg)Athymic Nude MiceGBM 12-0160 (Luciferase-expressing)Bioluminescence ImagingDay 28Moderate inhibition of tumor growth compared to vehicle[1]
Temozolomide (5 mg/kg)Athymic Nude MiceGBM 12-0160 (Luciferase-expressing)Bioluminescence ImagingDay 28Moderate inhibition of tumor growth compared to vehicle[1]
This compound + TemozolomideAthymic Nude MiceGBM 12-0160 (Luciferase-expressing)Bioluminescence ImagingDay 28Significant inhibition of tumor growth compared to single agents and vehicle; tumors remained stable after treatment cessation[1]

Table 2: Survival Analysis in Glioblastoma-Bearing Mice Treated with this compound

Treatment GroupAnimal ModelCell LineMedian SurvivalOutcome
Vehicle (Saline)Athymic Nude MiceGBM 12-0160Not explicitly stated, but shortest among all groupsPoor survival
This compound (150 mg/kg)Athymic Nude MiceGBM 12-0160Moderately extended compared to vehicleModest survival benefit
Temozolomide (5 mg/kg)Athymic Nude MiceGBM 12-0160Moderately extended compared to vehicleModest survival benefit
This compound + TemozolomideAthymic Nude MiceGBM 12-0160Significantly extended compared to single agents and vehicle[1]Synergistic improvement in overall survival[1]

Signaling Pathway

This compound exerts its anti-tumor effect by targeting the de novo purine synthesis pathway. This pathway is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA. In normal cells, and in cancer cells with intact MTAP function, a salvage pathway can recycle purines. However, in MTAP-deficient glioblastoma, cells become highly reliant on the de novo pathway. This compound inhibits adenylosuccinate synthetase (ADSS), a key enzyme in this pathway, leading to a depletion of the purine pool, impaired mitochondrial function, reduced cancer stemness, and ultimately, cell death.[1]

G cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps S_AMP Adenylosuccinate IMP->S_AMP ADSS XMP Xanthosine Monophosphate (XMP) IMP->XMP AMP Adenosine Monophosphate (AMP) S_AMP->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP Guanosine Monophosphate (GMP) XMP->GMP GMP->DNA_RNA Mitochondrial_Dysfunction Mitochondrial Dysfunction Reduced_Stemness Reduced Stemness Cell_Death Apoptosis/Cell Death Alanosine This compound Alanosine->S_AMP Inhibits ADSS Alanosine->Mitochondrial_Dysfunction Alanosine->Reduced_Stemness Alanosine->Cell_Death

Mechanism of this compound in Glioblastoma.

Experimental Protocols

1. Orthotopic Glioblastoma Mouse Model Establishment

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice, a crucial step for in vivo efficacy studies.

  • Cell Culture:

    • Culture patient-derived GBM cell lines (e.g., GBM 12-0160, which is MTAP-deficient) in neural stem cell (NSC) medium to maintain their brain tumor-initiating cell (BTIC) properties.[1]

    • For in vivo imaging, use a cell line stably expressing luciferase.

    • Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells per 5 µL.

  • Intracranial Injection:

    • Anesthetize female athymic nude mice (6-8 weeks old) using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

    • Secure the mouse in a stereotactic frame.

    • Create a small incision in the scalp to expose the skull.

    • Using a sterile dental drill, create a small burr hole in the skull over the desired injection site (e.g., right caudate nucleus, 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject 1 x 10^5 cells in a volume of 5 µL at a depth of 3 mm from the dural surface using a Hamilton syringe.

    • Withdraw the needle slowly to prevent reflux of the cell suspension.

    • Suture the scalp incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

2. In Vivo Drug Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound as a single agent and in combination with temozolomide (TMZ).

  • Tumor Growth Monitoring:

    • Allow tumors to establish for a designated period (e.g., 4 weeks) post-implantation.[1]

    • Monitor tumor growth weekly using bioluminescence imaging (e.g., IVIS Lumina XR).

    • Administer D-luciferin (150 mg/kg, intraperitoneally) to the mice and image 10-15 minutes post-injection.

    • Quantify the bioluminescence signal (photons/second) from the head region of each mouse.

  • Treatment Regimen:

    • Randomize mice into treatment groups (n=5-10 mice per group) based on baseline tumor bioluminescence.

    • Vehicle Group: Administer saline intraperitoneally (IP) on the same schedule as the treatment groups.

    • This compound Group: Administer this compound at a dose of 150 mg/kg via IP injection weekly.[1]

    • Temozolomide Group: Administer TMZ at a dose of 5 mg/kg via IP injection for three consecutive days during the first week of treatment.[1]

    • Combination Group: Administer both this compound and TMZ according to the schedules described above.

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for a predefined period (e.g., 4-6 weeks).

    • Primary endpoints include tumor growth inhibition (measured by bioluminescence) and overall survival.

    • Monitor mice for signs of toxicity, including weight loss and changes in behavior.

    • Euthanize mice when they meet pre-defined humane endpoints (e.g., significant weight loss, neurological symptoms, or tumor burden).

    • Perform Kaplan-Meier survival analysis to compare the survival rates between treatment groups.

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. GBM Cell Culture (Luciferase-expressing) Stereotactic_Injection 2. Stereotactic Intracranial Injection into Mice Cell_Culture->Stereotactic_Injection Tumor_Establishment 3. Tumor Establishment (4 weeks) Stereotactic_Injection->Tumor_Establishment Randomization 4. Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment 5. Weekly Treatment Administration - Vehicle - this compound (150 mg/kg IP) - TMZ (5 mg/kg IP x 3 days) - Combination Randomization->Treatment Monitoring 6. Weekly Tumor Monitoring (Bioluminescence Imaging) Treatment->Monitoring Repeated for 4-6 weeks Data_Collection 7. Data Collection - Tumor Growth (Bioluminescence) - Survival Data Monitoring->Data_Collection Analysis 8. Statistical Analysis - Tumor Growth Curves - Kaplan-Meier Survival Analysis Data_Collection->Analysis

Experimental Workflow for In Vivo Efficacy Study.

References

Application Notes and Protocols for In Vitro Dose-Response Analysis of DL-Alanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine is a natural amino acid analog derived from Streptomyces alanosinicus. It exhibits antineoplastic properties by acting as an inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This inhibition disrupts the synthesis of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA. Notably, cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene are particularly susceptible to this compound. MTAP is a key enzyme in the purine salvage pathway, and its absence renders cells highly dependent on the de novo synthesis pathway for their purine supply. Therefore, inhibiting this pathway with this compound offers a targeted therapeutic strategy for MTAP-deficient tumors.

These application notes provide detailed protocols for establishing a robust in vitro dose-response curve for this compound to determine its cytotoxic and cytostatic effects on cancer cell lines.

Mechanism of Action: Targeting De Novo Purine Synthesis

This compound exerts its cytotoxic effects by competitively inhibiting adenylosuccinate synthetase (ADSS). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP. By blocking this step, this compound effectively depletes the intracellular pool of adenine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death. In MTAP-deficient cells, the inability to utilize the salvage pathway for purine synthesis makes them exquisitely sensitive to the effects of this compound.

G IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate Alanosine This compound Alanosine->ADSS Inhibition AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Recommended Cell Lines for Screening

The selection of appropriate cell lines is critical for evaluating the efficacy of this compound. It is highly recommended to include both MTAP-deficient and MTAP-proficient cell lines to demonstrate the compound's selective toxicity.

Cell LineCancer TypeMTAP StatusRecommended Use
HCT-116 Colorectal CarcinomaDeficientPrimary screening, high sensitivity expected.
MCF-7 Breast AdenocarcinomaProficientControl for MTAP-proficient phenotype.
PC-3 Prostate CancerDeficientEvaluation in prostate cancer models.
A549 Lung CarcinomaProficientControl for MTAP-proficient phenotype.
K-562 Chronic Myelogenous LeukemiaDeficientSuspension cell line model.
HEK293 Human Embryonic KidneyProficientNon-cancerous control.

Experimental Protocols

Preparation of this compound Stock Solution

Important Considerations: this compound is unstable in aqueous solutions; therefore, it is crucial to prepare fresh stock solutions for each experiment.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • 1 M NaOH (for pH adjustment)

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile water to the powder.

  • Adjust the pH of the solution to approximately 8.0 with 1 M NaOH to aid in dissolution.

  • Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Bring the solution to the final desired concentration with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Use the freshly prepared stock solution immediately for serial dilutions. Do not store for future use.

Cell Culture and Seeding

Procedure:

  • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • For adherent cells, detach them using trypsin-EDTA when they reach 70-80% confluency.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Seed the cells into 96-well plates at a predetermined optimal density. This density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. A typical starting point is 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

Dose-Response Treatment

Recommended Concentration Range: Based on published IC50 values, a starting concentration range of 0.1 µM to 100 µM is recommended. A 10-point serial dilution is appropriate for generating a detailed dose-response curve.

Procedure:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of NaOH used for solubilization, if any) and untreated control wells (medium only).

  • Incubate the plates for the desired exposure time. A 72-hour incubation period is a common starting point for assessing cytotoxicity.

Assessment of Cell Viability

Two common methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure:

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Principle: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Procedure:

  • After the incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • For each concentration of this compound, calculate the average absorbance or luminescence reading from the replicate wells.

    • Subtract the average background reading (from wells with medium only) from all other readings.

    • Calculate the percent viability using the following formula: % Viability = (Corrected Reading of Treated Wells / Corrected Reading of Vehicle Control Wells) x 100

  • Generate Dose-Response Curve:

    • Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) with a statistical software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.

Quantitative Data Summary
ParameterDescriptionTypical Values for this compound
Stock Solution Concentration Recommended starting concentration for serial dilutions.10 mM
Working Concentration Range Range of concentrations to test in the dose-response assay.0.1 µM - 100 µM
Incubation Time Duration of cell exposure to this compound.72 hours (can be optimized)
Expected IC50 (MTAP-deficient) Approximate IC50 values reported in the literature for sensitive cell lines.1 - 10 µM
Expected IC50 (MTAP-proficient) Approximate IC50 values reported in the literature for resistant cell lines.> 50 µM

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_alanosine Prepare fresh this compound stock solution prep_cells Culture and harvest selected cell lines seed_cells Seed cells into 96-well plates prep_cells->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay (MTT or CellTiter-Glo) incubate->viability_assay read_plate Read plate (absorbance/luminescence) viability_assay->read_plate calc_viability Calculate percent viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Figure 2: Experimental workflow for determining the dose-response of this compound.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.
No dose-response observed Incorrect concentration range; Compound inactivity.Test a wider range of concentrations; Verify the purity and identity of the this compound.
Precipitation of compound in media Poor solubility.Ensure the pH of the stock solution is properly adjusted; Do not exceed the solubility limit in the final concentration.
High background in viability assay Contamination of reagents or cells; Reagent incompatibility with media.Use sterile techniques; Check for contamination; Ensure compatibility of assay reagents with the cell culture medium.

Application Notes and Protocols for Assessing Synergy Between DL-Alanosine and Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine (also known as SDX-102) is an antimetabolite that inhibits de novo purine biosynthesis by targeting adenylosuccinate synthetase.[1][2][3] Temozolomide (TMZ) is an alkylating agent that methylates DNA, leading to cytotoxicity in cancer cells, and is a standard-of-care chemotherapy for glioblastoma.[4][5][6] The combination of these two agents presents a rational approach to enhance anti-cancer efficacy, particularly in resistant tumors. This compound has been shown to have a synergistic inhibitory effect with Temozolomide in glioblastoma cells.[7]

These application notes provide a comprehensive guide to the experimental techniques and protocols required to assess the synergistic interaction between this compound and temozolomide. The methodologies described herein are fundamental for preclinical evaluation and can be adapted for various cancer cell line models.

Core Concepts in Synergy Assessment

The interaction between two drugs can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (1+1 > 2).[8]

  • Additivity: The combined effect is equal to the sum of the individual effects (1+1 = 2).[9][10]

  • Antagonism: The combined effect is less than the sum of the individual effects (1+1 < 2).[8][9]

The most widely accepted method for quantifying drug interactions is the Chou-Talalay method , which calculates a Combination Index (CI) .[9][11][12]

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Another valuable tool for visualizing drug interactions is the isobologram . In an isobologram, the doses of two drugs that produce a specific effect (e.g., 50% inhibition of cell viability) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[8][13][14][15]

Experimental Workflow for Synergy Assessment

The overall process for assessing the synergy between this compound and temozolomide involves a series of integrated experiments.

Experimental Workflow cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation A Determine IC50 of This compound C Cell Viability Assay (Constant Ratio) A->C B Determine IC50 of Temozolomide B->C D Calculate Combination Index (CI) C->D F Apoptosis Assays (Annexin V/PI, Caspase-3) C->F G Western Blot for DNA Damage Markers C->G E Generate Isobologram D->E

Caption: Overall experimental workflow for synergy assessment.

Data Presentation: Illustrative Synergy Data

The following tables present hypothetical, yet realistic, data for the combination of this compound and temozolomide in a glioblastoma cell line.

Table 1: Single-Agent IC50 Determination
DrugIC50 (µM)
This compound25
Temozolomide150
Table 2: Combination Dose-Response Data (Constant Ratio of IC50s)
This compound (µM)Temozolomide (µM)Fraction Affected (Fa)Combination Index (CI)
6.2537.50.250.85
12.5750.500.70
251500.750.60
503000.900.55

Note: The Fraction Affected (Fa) represents the fraction of cells inhibited (e.g., Fa of 0.5 is 50% inhibition). The Combination Index (CI) is calculated using software like CompuSyn.[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the dose-response of cancer cells to this compound and temozolomide, alone and in combination. The MTT assay measures the metabolic activity of viable cells.[16][17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., U87-MG glioblastoma)

  • Complete cell culture medium

  • This compound and Temozolomide stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Single-Agent: Prepare serial dilutions of this compound and temozolomide. Replace the medium with 100 µL of medium containing the respective drug concentrations.

    • Combination: Prepare drug combinations at a constant ratio (e.g., based on the IC50 ratio).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. For combination studies, calculate the Fraction Affected (Fa).

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following drug treatment using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, temozolomide, or the combination at synergistic concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Protocol 4: Western Blot for DNA Damage Markers

This protocol assesses the levels of key proteins involved in the DNA damage response pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p-Chk2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Signaling_Pathway cluster_0 Cellular Targets & Effects DL_Alanosine This compound Purine_Synthesis De Novo Purine Synthesis DL_Alanosine->Purine_Synthesis inhibits Temozolomide Temozolomide DNA DNA Temozolomide->DNA methylates Purine_Synthesis->DNA provides nucleotides for DNA_Damage DNA Damage (O6-MeG) DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR activates Apoptosis Apoptosis DDR->Apoptosis induces

Caption: Simplified signaling pathways for this compound and Temozolomide.

This compound inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway, leading to a depletion of the purine nucleotide pool required for DNA replication and repair.[1][2] Temozolomide is an alkylating agent that primarily methylates guanine at the O6 position, forming O6-methylguanine (O6-MeG).[4][5] This DNA lesion, if not repaired, leads to DNA double-strand breaks during subsequent rounds of replication, triggering the DNA damage response (DDR) and ultimately apoptosis. The synergistic effect may arise from the dual insult of DNA damage by temozolomide and the inhibition of DNA repair and replication machinery by this compound due to nucleotide depletion.

References

Application Notes and Protocols for Validating DL-Alanosine Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanosine is an antimetabolite that has demonstrated anti-tumor activity, particularly in cancers with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene. This deficiency renders cancer cells highly dependent on the de novo purine synthesis pathway for the production of essential nucleic acid precursors. This compound's mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in this pathway that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate.

Validating the engagement of this compound with its intended target, ADSS, within cancer cells is a crucial step in preclinical drug development. Confirmation of target engagement provides evidence for the drug's mechanism of action and helps to establish a clear relationship between target modulation and cellular phenotype. These application notes provide detailed protocols for key experiments to validate this compound's target engagement in cancer cells.

Data Presentation

In Vitro Cytotoxicity of L-Alanosine

The cytotoxic effects of L-Alanosine are particularly pronounced in cancer cells with MTAP deficiency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below are representative IC50 values for L-Alanosine in MTAP-deficient T-cell acute lymphoblastic leukemia (T-ALL) primary cells. Researchers should determine the IC50 values for their specific cancer cell lines of interest.

Cell Line TypeCompoundIC50 (µM)Reference
MTAP-deficient T-ALLL-Alanosine4.8 ± 5.3[1]
MTAP-proficient T-ALLL-Alanosine19 ± 18 (for 60% of samples)[1]
MTAP-proficient T-ALLL-Alanosine>80 (for 40% of samples)[1]

Signaling Pathway

The de novo purine synthesis pathway is a multi-step process that leads to the synthesis of purine nucleotides. This compound targets adenylosuccinate synthetase (ADSS), inhibiting the conversion of IMP to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP).

de_novo_purine_synthesis cluster_inhibition PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP S_AMP Adenylosuccinate IMP->S_AMP Aspartate, GTP GMP Guanosine Monophosphate (GMP) XMP->GMP AMP Adenosine Monophosphate (AMP) S_AMP->AMP DL_Alanosine This compound ADSS Adenylosuccinate Synthetase (ADSS) DL_Alanosine->ADSS

Caption: De novo purine synthesis pathway and the inhibitory action of this compound on ADSS.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow A 1. Cell Culture and Treatment - Plate cancer cells (e.g., MTAP-deficient) - Treat with this compound or vehicle control B 2. Heat Challenge - Harvest and resuspend cells in PBS - Aliquot and heat at a range of temperatures A->B C 3. Cell Lysis - Lyse cells by freeze-thaw cycles or sonication B->C D 4. Separation of Soluble Fraction - Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification and Western Blot - Collect supernatant (soluble fraction) - Normalize protein concentration - Perform SDS-PAGE and transfer to membrane D->E F 6. Immunodetection - Probe with anti-ADSS antibody - Detect with secondary antibody and chemiluminescence E->F G 7. Data Analysis - Quantify band intensities - Generate melting curves to determine thermal shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Plate MTAP-deficient cancer cells at an appropriate density in cell culture plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) in a 37°C incubator.

  • Cell Harvesting and Heat Challenge:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping or using a gentle dissociation reagent.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by sonication.

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ADSS overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for ADSS in each lane using image analysis software.

    • For each treatment group (vehicle and this compound), plot the normalized band intensity as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization of ADSS by the compound.

Adenylosuccinate Synthetase (ADSS) Enzyme Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of ADSS by monitoring the formation of adenylosuccinate, which results in an increase in absorbance at 280 nm.[2]

ADSS_Assay_Workflow A 1. Prepare Reaction Mixture - Combine buffer, IMP, Asp, GTP, and MgCl2 D 4. Initiate Reaction - Add the pre-incubated lysate to the reaction mixture A->D B 2. Prepare Cell Lysate - Lyse cancer cells and determine protein concentration C 3. Pre-incubation with Inhibitor - Incubate cell lysate with this compound or vehicle B->C C->D E 5. Spectrophotometric Measurement - Monitor the increase in absorbance at 280 nm over time D->E F 6. Data Analysis - Calculate the rate of reaction (enzyme activity) - Determine the inhibitory effect of this compound E->F Metabolite_Workflow A 1. Cell Culture and Treatment - Treat cancer cells with this compound or vehicle B 2. Metabolite Extraction - Quench metabolism and extract metabolites using cold solvent A->B C 3. Sample Preparation - Centrifuge to remove debris, dry the extract B->C D 4. LC-MS Analysis - Reconstitute the sample and inject into LC-MS/MS system C->D E 5. Data Processing and Analysis - Identify and quantify purine metabolites - Compare metabolite levels between treated and control groups D->E

References

Troubleshooting & Optimization

Overcoming DL-Alanosine instability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the instability of DL-Alanosine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound solutions losing activity over time?

A1: this compound contains a diazeniumdiolate functional group, which is inherently unstable in aqueous solutions, particularly under acidic to neutral conditions. This instability is due to acid-catalyzed degradation, which leads to the release of nitric oxide and subsequent loss of the compound's biological activity. It is crucial to prepare solutions fresh for each experiment to ensure potency.[1][2]

Q2: What is the recommended solvent and pH for dissolving this compound?

A2: this compound is slightly soluble in water. For enhanced solubility and stability, it is recommended to dissolve this compound in a slightly basic aqueous solution. A common practice is to adjust the pH of the water to 8 with NaOH, which can help achieve a concentration of up to 10 mg/mL. Diazeniumdiolates are generally more stable at a basic pH.

Q3: How should I store this compound powder and its solutions?

A3: this compound powder should be stored at -20°C for long-term stability. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before each use. If a solution must be prepared in advance, it should be used within the same day and kept on ice to minimize degradation.

Q4: Can I use buffers to prepare my this compound solutions?

A4: Yes, but it is critical to choose a buffer with a pH in the basic range (pH 7.5-8.5) to improve stability. Avoid acidic buffers as they will accelerate the degradation of the diazeniumdiolate group.

Q5: Are there any known stabilizers for this compound in solution?

A5: While there are general methods for stabilizing diazeniumdiolates, such as maintaining a basic pH, specific stabilizers for this compound are not well-documented in the literature. It is advisable to rely on fresh preparation and appropriate pH control rather than adding potentially interfering stabilizing agents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Ensure the solvent is at a slightly basic pH (7.5-8.5).
Low potency of this compound Use of old or improperly stored solutions.Always use freshly prepared solutions. Verify the purity of the this compound powder.
Precipitation in the stock solution Low solubility at neutral or acidic pH.Dissolve this compound in water with the pH adjusted to 8 with NaOH.
Variability between experimental days Inconsistent solution preparation methods.Standardize the solution preparation protocol, including pH adjustment and final concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • 1 M NaOH solution, sterile

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile, nuclease-free water to the tube.

  • Slowly add small increments of 1 M NaOH while gently vortexing.

  • Monitor the pH of the solution using a calibrated pH meter and adjust to pH 8.0.

  • Add sterile, nuclease-free water to reach the final desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Use the solution immediately. Do not store.

Protocol 2: In Vitro Cell-Based Assay Workflow

This protocol outlines a general workflow for assessing the activity of this compound on cultured cells.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in multi-well plates add_alanosine Add this compound to cells at desired concentrations cell_seeding->add_alanosine Allow cells to adhere prepare_alanosine Prepare fresh this compound solution (pH 8.0) prepare_alanosine->add_alanosine incubate Incubate for the desired duration (e.g., 24-72h) add_alanosine->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis

Figure 1. General workflow for in vitro cell-based assays with this compound.

Protocol 3: In Vivo Formulation and Administration in a Mouse Model

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile 1 M NaOH solution

  • Sterile syringes and needles

Procedure:

  • Prepare a fresh solution of this compound in sterile saline immediately before injection.

  • Adjust the pH of the saline to approximately 7.5-8.0 with sterile 1 M NaOH to aid dissolution and improve stability.

  • A typical dosage for mice is 150 mg/kg, administered via intraperitoneal (IP) injection.[1]

  • Administer the solution three times a week for the duration of the study.[1]

  • Monitor animals for any signs of toxicity.

Signaling Pathway

This compound exerts its biological effect by inhibiting the de novo purine biosynthesis pathway. Specifically, it targets the enzyme adenylosuccinate synthetase (ADSS), which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a precursor to adenosine monophosphate (AMP).

purine_synthesis_pathway IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) IMP->SAMP GTP, Aspartate AMP Adenosine Monophosphate (AMP) SAMP->AMP Fumarate Downstream ↓ ATP, dATP ↓ DNA/RNA Synthesis ↓ Cell Proliferation AMP->Downstream ADSS Adenylosuccinate Synthetase (ADSS) Alanosine This compound Alanosine->ADSS Inhibits

Figure 2. Inhibition of de novo purine synthesis by this compound.

Quantitative Data

Table 1: Solubility of this compound

SolventApproximate Solubility
WaterSlightly soluble
100 mM NaOH~1 mg/mL
100 mM HCl~1 mg/mL
Water (pH 8.0 with NaOH)Up to 10 mg/mL

Table 2: Degradation of this compound in Aqueous Solution (Qualitative)

ConditionStability
Acidic pHHighly unstable
Neutral pHUnstable
Basic pHMore stable
Room TemperatureRapid degradation
4°CSlower degradation
-20°C (in solution)Not recommended

Table 3: Recommended Starting Concentrations for Experiments

Experiment TypeConcentration Range
In vitro cell culture0.1 - 100 µM
In vivo (mice, IP)150 mg/kg

References

Technical Support Center: Managing DL-Alanosine-Induced Mucositis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DL-Alanosine to induce mucositis in animal models. Given the limited specific literature on this compound-induced mucositis, this guide extrapolates from established principles of chemotherapy-induced mucositis, particularly from agents with similar mechanisms of action (antimetabolites).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mucositis?

This compound is an antimetabolite drug that acts as an inhibitor of de novo purine synthesis.[1][2] By blocking the synthesis of purines, essential components of DNA and RNA, this compound disrupts the replication of rapidly dividing cells, such as those lining the gastrointestinal tract. This disruption leads to cell death, inflammation, and ulceration, manifesting as mucositis.[3] While detailed animal models for this compound-induced mucositis are not extensively published, oral mucositis has been identified as a dose-limiting toxicity in human clinical trials.

Q2: What is a typical experimental protocol for inducing oral mucositis with a chemotherapeutic agent in animal models?

While a specific protocol for this compound is not well-documented, a general approach can be adapted from models using other antimetabolites like 5-fluorouracil (5-FU) or methotrexate in rodents (hamsters, rats, or mice).[4][5][6][7]

Hypothetical Experimental Protocol:

  • Animal Model: Golden Syrian Hamsters (due to their cheek pouches which are analogous to the human oral mucosa) or Wistar Rats.[5][8]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Induction:

    • Administer this compound intraperitoneally (i.p.) for 3 to 5 consecutive days. The exact dosage would need to be determined in a pilot study, but a starting point could be extrapolated from its in-vitro effective dose and toxicity studies.

    • To enhance the development of oral mucositis, gentle mechanical irritation of the buccal mucosa with a sterile swab or a small needle may be performed on day 0 or day 1.[5]

  • Monitoring:

    • Record body weight and food/water intake daily.

    • Score the severity of mucositis daily using a validated scoring system (see Q3).

    • Monitor for signs of distress or pain.

  • Endpoint:

    • Euthanize animals at predetermined time points (e.g., day 5, 7, 10, and 14) to collect tissue samples for histological analysis and biomarker assessment.

Q3: How can I quantitatively assess the severity of this compound-induced mucositis?

Several parameters can be measured to quantify the severity of mucositis:

  • Mucositis Scoring: A daily visual scoring of the oral mucosa based on erythema, ulceration, and swelling. A common scale ranges from 0 (normal) to 5 (severe ulceration).[9]

  • Body Weight Loss: A significant and dose-dependent decrease in body weight is a common indicator of systemic toxicity and mucositis severity.[8]

  • Histopathological Analysis: Microscopic examination of tissue sections from the oral mucosa to assess epithelial atrophy, ulceration, inflammatory cell infiltration, and tissue damage.

  • Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or blood samples.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality rate in animal models. This compound dosage is too high, leading to excessive systemic toxicity.Conduct a dose-response study to determine the maximum tolerated dose (MTD) that induces mucositis without causing excessive mortality. Start with a lower dose and gradually increase it.
Inconsistent or no development of mucositis. This compound dosage is too low. Insufficient mechanical irritation. Animal strain is resistant.Increase the dosage of this compound. Ensure consistent and appropriate mechanical irritation of the mucosa. Consider using a different, more susceptible animal strain.
Significant variation in mucositis severity within the same group. Inconsistent drug administration. Variation in the application of mechanical irritation. Individual animal differences.Ensure accurate and consistent dosing for all animals. Standardize the procedure for mechanical irritation. Increase the number of animals per group to account for individual variability.
Difficulty in scoring mucositis accurately. Subjective nature of visual scoring. Lack of a standardized scoring system.Use a validated and detailed scoring system with clear criteria for each score. Have two independent and blinded observers score the animals to reduce bias. Supplement visual scoring with quantitative measures like ulcer size measurement.
Animals are not eating or drinking. Pain and discomfort from oral ulcers. Systemic toxicity.Provide soft, palatable food and hydration support (e.g., hydrogel packs). Administer analgesics as per your institution's animal care guidelines. If anorexia persists, consider humane endpoints.

Data Presentation

Table 1: Expected Quantitative Outcomes in a this compound-Induced Mucositis Model

Parameter Control Group This compound Low Dose This compound High Dose
Peak Mucositis Score (0-5) 02 - 34 - 5
Maximum Body Weight Loss (%) < 2%5 - 10%15 - 25%
Histological Score (e.g., 0-4) 01 - 23 - 4
TNF-α Levels (pg/mg tissue) Baseline2-3 fold increase5-10 fold increase
IL-1β Levels (pg/mg tissue) Baseline3-5 fold increase8-15 fold increase

Experimental Protocols

Detailed Methodology for Histopathological Assessment:

  • Tissue Collection: Euthanize the animal and carefully excise the buccal mucosa or tongue.

  • Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination: Evaluate the sections under a light microscope for changes in epithelial thickness, presence of ulceration, inflammatory cell infiltration, and submucosal edema. A semi-quantitative scoring system can be used to grade the severity of these changes.

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin This compound Administration grouping->drug_admin irritation Mechanical Irritation grouping->irritation daily_monitoring Daily Monitoring (Weight, Scoring) drug_admin->daily_monitoring irritation->daily_monitoring euthanasia Euthanasia & Tissue Collection daily_monitoring->euthanasia histology Histopathology euthanasia->histology biomarkers Biomarker Analysis euthanasia->biomarkers

Caption: Experimental workflow for a this compound-induced mucositis animal model.

Signaling_Pathway dl_alanosine This compound purine_synthesis De Novo Purine Synthesis dl_alanosine->purine_synthesis inhibits dna_replication DNA/RNA Synthesis Disruption purine_synthesis->dna_replication cell_death Epithelial Cell Death dna_replication->cell_death ros Reactive Oxygen Species (ROS) cell_death->ros nf_kb NF-κB Activation ros->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation ulceration Ulceration inflammation->ulceration

Caption: Simplified signaling pathway of chemotherapy-induced mucositis.

Troubleshooting_Logic start Problem Encountered q1 High Mortality? start->q1 a1_yes Reduce this compound Dose q1->a1_yes Yes q2 Inconsistent Mucositis? q1->q2 No end Resolution a1_yes->end a2_yes Increase Dose or Standardize Irritation q2->a2_yes Yes q3 Animals Anorexic? q2->q3 No a2_yes->end a3_yes Provide Supportive Care (Soft Food, Analgesics) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logical flow for troubleshooting common experimental issues.

References

Technical Support Center: DL-Alanosine Resistance in Non-Proliferating Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to DL-Alanosine, particularly in non-proliferating or quiescent cancer cell models.

Troubleshooting Guides

Researchers may encounter variability in the efficacy of this compound. This guide provides insights into potential experimental issues and their underlying causes related to resistance.

Table 1: Troubleshooting Common Issues in this compound Experiments

Observed Issue Potential Cause Recommended Troubleshooting Steps
Reduced this compound efficacy in quiescent vs. proliferating cells. Non-proliferating cells may exhibit lower metabolic rates and rely more on salvage pathways for nucleotide synthesis, making them inherently less sensitive to inhibitors of the de novo pathway.[1]1. Confirm the quiescent state of your cell population using cell cycle analysis (e.g., propidium iodide staining) and proliferation markers (e.g., Ki-67 staining).2. Perform a dose-response curve for this compound in both proliferating and quiescent cells to quantify the difference in IC50 values.3. Investigate the activity of the purine salvage pathway in your quiescent cell model.
Acquired resistance to this compound after prolonged treatment. Upregulation of the purine salvage pathway to compensate for the blocked de novo synthesis.[2][3]1. Culture cells in the presence of this compound over an extended period to select for resistant populations.2. Compare the expression and activity of key purine salvage enzymes (e.g., HGPRT, APRT) in resistant vs. parental cells via qPCR, Western blot, or enzymatic assays.3. Test the sensitivity of resistant cells to inhibitors of the purine salvage pathway (e.g., 6-thioguanine, allopurinol) alone or in combination with this compound.
Inconsistent results between different cancer cell lines. Cell-line specific differences in basal metabolic phenotypes, including the relative reliance on de novo versus salvage purine synthesis.[1]1. Characterize the basal metabolic profile of each cell line (e.g., using Seahorse XF Analyzer).2. Quantify the expression of key enzymes in both de novo and salvage pathways in your panel of cell lines.3. Correlate the basal expression of these enzymes with the observed sensitivity to this compound.
Unexpected toxicity or off-target effects. This compound may have effects beyond the inhibition of adenylosuccinate synthetase, especially at high concentrations.1. Titrate this compound to the lowest effective concentration.2. Perform rescue experiments by supplementing the culture medium with purines (e.g., hypoxanthine, adenine, adenosine) to confirm that the observed effects are due to purine depletion.3. Assess mitochondrial function, as some studies suggest that purine synthesis inhibitors can impact mitochondrial respiration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antibiotic and antineoplastic agent that acts as an antimetabolite.[5] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

Q2: What are the hypothesized resistance mechanisms to this compound in non-proliferating cancer cells?

The primary hypothesized resistance mechanism in non-proliferating cancer cells is the upregulation of the purine salvage pathway .[2][3] Quiescent cells, having lower energy and biosynthetic demands, may inherently rely more on this energy-efficient recycling pathway.[1] When the de novo pathway is blocked by this compound, cancer cells can adapt by increasing their uptake and utilization of pre-formed purine bases and nucleosides from the extracellular environment.

Another plausible, though less specifically documented, mechanism is the increased expression of ATP-binding cassette (ABC) transporters , which can efflux the drug out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally validate the upregulation of the purine salvage pathway as a resistance mechanism?

To validate the role of the purine salvage pathway in this compound resistance, you can perform the following experiments:

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to measure the expression levels of key salvage pathway enzymes such as Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT) in resistant versus sensitive cells.

  • Enzymatic Activity Assays: Directly measure the enzymatic activity of HGPRT and APRT in cell lysates.

  • Metabolic Tracer Studies: Use isotope-labeled purine precursors (e.g., ¹³C- or ¹⁵N-labeled hypoxanthine or adenine) to trace their incorporation into the nucleotide pool in the presence and absence of this compound. An increased flux through the salvage pathway would be indicative of a resistance mechanism.

  • Combination Drug Studies: Test the synergistic effects of this compound with inhibitors of the purine salvage pathway. A significant increase in cell death with the combination treatment would support the hypothesis that the salvage pathway is a key resistance mechanism.

Q4: Are there any known biomarkers that can predict sensitivity to this compound?

While research is ongoing, a potential biomarker for increased sensitivity to this compound is the deficiency of Methylthioadenosine Phosphorylase (MTAP) . MTAP is an enzyme in the purine salvage pathway. Tumors with MTAP deficiency are more reliant on the de novo purine synthesis pathway and are therefore more vulnerable to its inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. To induce a non-proliferating state, culture cells in low-serum media or allow them to reach confluency.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-treated control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for Purine Salvage Enzymes

  • Protein Extraction: Lyse this compound-resistant and parental cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HGPRT, APRT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels.

Visualizations

DL_Alanosine_Mechanism_and_Resistance Mechanism of this compound action and the compensatory purine salvage pathway as a resistance mechanism. cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway (Resistance) PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase AMP AMP Adenylosuccinate->AMP Nucleotides Nucleotide Pool (DNA/RNA Synthesis) AMP->Nucleotides Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP_salvage AMP Adenine->AMP_salvage APRT GMP->Nucleotides AMP_salvage->Nucleotides DL_Alanosine This compound DL_Alanosine->IMP Inhibits

Caption: this compound action and resistance pathway.

Experimental_Workflow Workflow for investigating this compound resistance in non-proliferating cancer cells. Start Start: Observe reduced This compound efficacy Induce_Quiescence Induce and verify non-proliferating state (e.g., serum starvation, contact inhibition) Start->Induce_Quiescence Dose_Response Perform dose-response assays (e.g., MTT) in proliferating vs. quiescent cells Induce_Quiescence->Dose_Response Compare_IC50 Compare IC50 values Dose_Response->Compare_IC50 Hypothesis Hypothesize resistance mechanism Compare_IC50->Hypothesis Salvage_Pathway Upregulation of Purine Salvage Pathway Hypothesis->Salvage_Pathway Primary ABC_Transporters Increased Drug Efflux via ABC Transporters Hypothesis->ABC_Transporters Secondary Validate_Salvage Validate Salvage Pathway: - qPCR/Western for HGPRT, APRT - Enzymatic assays - Isotope tracer studies Salvage_Pathway->Validate_Salvage Validate_Efflux Validate Efflux: - qPCR/Western for ABC transporters - Drug efflux assays (e.g., Rhodamine 123) ABC_Transporters->Validate_Efflux Conclusion Conclusion: Identify resistance mechanism(s) Validate_Salvage->Conclusion Validate_Efflux->Conclusion

Caption: Workflow for this compound resistance investigation.

References

Technical Support Center: Optimizing DL-Alanosine for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of DL-Alanosine in long-term cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antimetabolite and antibiotic that targets the de novo purine biosynthesis pathway.[1][2][3] Specifically, it acts as an inhibitor of adenylosuccinate synthetase (ADSS), the enzyme responsible for converting inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound depletes the intracellular pools of AMP, adenosine diphosphate (ADP), and adenosine triphosphate (ATP), which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[1][2][3]

The cytotoxic effects of this compound are particularly pronounced in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1] MTAP is a key component of the purine salvage pathway. In MTAP-deficient cells, the salvage pathway is impaired, making them more reliant on the de novo synthesis pathway for purine production.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on available literature, a broad range of 0.1 µM to 100 µM has been used for treatment durations of up to 10 days.[4] For longer-term experiments (e.g., 14 days), lower concentrations in the range of 0.125 µM to 0.25 µM have been shown to be effective in inhibiting mitochondrial function and reducing the stemness of glioblastoma cells.[4]

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How stable is this compound in solution and in cell culture medium?

This compound is known to be unstable in aqueous solutions.[2][4][5] It is strongly recommended to prepare fresh stock solutions for each experiment and to avoid long-term storage of aqueous solutions.[2][4][5] One source suggests not storing aqueous solutions for more than one day.[2] For long-term experiments, this instability is a critical factor to consider, as the effective concentration of the compound may decrease over time. Therefore, frequent media changes with freshly prepared this compound are essential to maintain a consistent concentration.

Q4: What are the downstream effects of inhibiting adenylosuccinate synthetase (ADSS) with this compound?

Inhibition of ADSS by this compound leads to a significant reduction in the intracellular pools of adenylosuccinate (S-AMP), AMP, ADP, and ATP. This disruption of adenine nucleotide synthesis can impede DNA and RNA synthesis and interfere with cellular energy metabolism. Consequently, this can lead to the inhibition of cell proliferation and the induction of cell death.

Data Presentation

Table 1: IC50 Values for L-Alanosine in Select Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Notes
T-ALLT-cell Acute Lymphoblastic LeukemiaNot Specified4.8MTAP-deficient
CAK-1Not SpecifiedNot Specified10MTAP-deficient
CEM/ADR5000Multidrug-resistant Leukemia10 daysNot specified, effective in 0.1-100 µM rangeMTAP-deficient
HL-60/ARMultidrug-resistant Leukemia10 daysNot specified, effective in 0.1-100 µM rangeMTAP-deficient
MDA-MB-231-BCRPMultidrug-resistant Breast Cancer10 daysNot specified, effective in 0.1-100 µM rangeMTAP-deficient
GBM 12-0160Glioblastoma14 daysNot specified, effective at 0.125-0.25 µMMTAP-deficient

Note: The available data primarily focuses on the L-isomer of Alanosine. The IC50 values can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Long-Term (10-Day) Cell Viability Assay with this compound

This protocol is adapted for long-term cell culture experiments with an unstable compound like this compound, requiring periodic media changes.

Materials:

  • This compound

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 10-day period without over-confluency (this may require optimization).

    • Incubate overnight at 37°C and 5% CO2.

  • This compound Treatment (Day 1):

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Media Changes (e.g., Day 3, 5, 7, 9):

    • Prepare fresh this compound dilutions in complete medium.

    • Carefully aspirate the old medium from each well.

    • Gently add the fresh medium containing the corresponding this compound concentration to each well.

  • Cell Viability Assessment (Day 10):

    • Visually inspect the cells under a microscope for any morphological changes.

    • Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).

      • For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read absorbance.

      • For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and read luminescence.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

DL-Alanosine_Signaling_Pathway IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Substrate S_AMP Adenylosuccinate (S-AMP) ADSS->S_AMP Product DL_Alanosine This compound DL_Alanosine->ADSS Inhibition AMP Adenosine Monophosphate (AMP) S_AMP->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) ADP->ATP DNA_RNA DNA/RNA Synthesis ATP->DNA_RNA Energy Cellular Energy ATP->Energy Proliferation Cell Proliferation DNA_RNA->Proliferation Energy->Proliferation

Caption: this compound's mechanism of action via inhibition of ADSS.

Experimental_Workflow_DL-Alanosine_Optimization start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Fresh this compound Serial Dilutions seed_cells->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells is_long_term Long-term Experiment? treat_cells->is_long_term incubate Incubate (e.g., 48h) media_change Perform Media Change with Fresh this compound incubate->media_change media_change->is_long_term is_long_term->incubate Yes assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) is_long_term->assess_viability No analyze_data Analyze Data & Determine IC50 assess_viability->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent/Unexpected Results check_conc Verify this compound Concentration (Fresh Stock, Calculations) start->check_conc check_seeding Check Cell Seeding Consistency (Density, Homogeneity) start->check_seeding check_stability Consider Drug Instability (Implement frequent media changes) start->check_stability check_cell_line Evaluate Cell Line Specifics (MTAP status, passage number) start->check_cell_line perform_dose_response Perform New Dose-Response Curve check_conc->perform_dose_response optimize_protocol Optimize Long-Term Protocol (Seeding density, media change schedule) check_seeding->optimize_protocol check_stability->optimize_protocol check_cell_line->perform_dose_response end Consistent Results perform_dose_response->end optimize_protocol->end

References

Troubleshooting unexpected toxicity of DL-Alanosine in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity of DL-Alanosine in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antibiotic and antimetabolite that functions as a potent inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme is critical for the de novo synthesis of purines, specifically converting inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately causing cell cycle arrest and cell death.[1]

Q2: Why is this compound expected to be less toxic to normal cells compared to certain cancer cells?

The selective toxicity of this compound is primarily linked to the status of the methylthioadenosine phosphorylase (MTAP) enzyme.[3] Many cancer types exhibit a homozygous deletion of the MTAP gene, which is involved in the purine salvage pathway.[3] Normal cells, being proficient in the MTAP-mediated salvage pathway, can bypass the block in de novo synthesis by utilizing exogenous sources of adenine.[3][4] In contrast, MTAP-deficient cancer cells are entirely dependent on the de novo pathway for their adenine supply, making them highly susceptible to this compound's inhibitory effects.[3]

Q3: We are observing significant toxicity in our normal cell line, which should be resistant. What are the potential causes?

Unexpected toxicity in normal cells can arise from several factors:

  • High Proliferation Rate: Rapidly dividing normal cells have a higher demand for nucleotides and may be more sensitive to disruptions in the de novo purine synthesis pathway.[3]

  • Low MTAP Activity: While most normal tissues express MTAP, the specific activity can vary between cell types. Lower intrinsic MTAP activity could reduce the efficiency of the salvage pathway, increasing reliance on the de novo pathway and thus sensitivity to this compound.

  • Media Composition: The composition of the cell culture media can significantly influence toxicity. A lack of sufficient purine sources (like adenine or hypoxanthine) can exacerbate the effects of this compound. Conversely, the presence of guanine can potentiate its toxicity.

  • Drug Stability and Degradation: this compound is unstable in solution.[5][6] Degradation products may have different or more potent toxic effects. It is crucial to use freshly prepared solutions for each experiment.

  • Off-Target Effects: At higher concentrations, this compound may exert off-target effects that contribute to cytotoxicity. One known off-target effect is the impairment of mitochondrial function.[7]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in a normal cell line.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Purine Salvage Supplement the culture medium with adenine (e.g., 10-100 µM).If the toxicity is on-target, the addition of adenine should rescue the cells from this compound-induced cell death.[1]
Potentiation by Guanine Ensure the cell culture medium is not supplemented with high levels of guanine or guanosine. If it is, switch to a base medium without these supplements.Reduced cytotoxicity in the absence of exogenous guanine.
High Cell Proliferation Rate Culture the cells to a higher confluence before treatment, as quiescent cells are generally less sensitive.Decreased sensitivity of the cell population to this compound.
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.Consistent and reproducible results, ruling out the effects of unknown degradation products.
Issue 2: Inconsistent results and poor reproducibility between experiments.
Potential Cause Troubleshooting Step Expected Outcome
This compound Instability Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water with pH adjusted to 8 with NaOH) immediately before use.[8] Do not store working dilutions for extended periods.Improved consistency and reliability of experimental outcomes.
pH of Stock Solution Ensure the pH of the stock solution is properly adjusted to maintain solubility and stability.Consistent drug concentration and activity.
Inaccurate Drug Concentration Verify the concentration of the stock solution using a reliable method. Perform a dose-response curve in each experiment.Accurate and reproducible dose-dependent effects.

Data Presentation

Table 1: Reported In Vitro Cytotoxicity of L-Alanosine in Various Cell Lines
Cell Line TypeCell LineIC50 (µM)Comments
Cancer Cell Lines
Glioblastoma (MTAP-deficient)GBM 12-0160~0.25 (for decreased stemness)Long-term (14-day) treatment.[5]
Glioblastoma (MTAP-deficient)GBM 12-0106~0.25 (for decreased stemness)Long-term (14-day) treatment.
Leukemia (MTAP-deficient)CEM/ADR50000.1 - 100 (range of activity)10-day treatment.[5]
Leukemia (MTAP-deficient)HL-60/AR0.1 - 100 (range of activity)10-day treatment.[5]
Breast Cancer (MTAP-deficient)MDA-MB-231-BCRP0.1 - 100 (range of activity)10-day treatment.[5]
Novikoff Rat HepatomaN/A2.7 (inhibits ATP incorporation)[1]
Normal Cell Lines
Human FibroblastsBJ1> 6.5% cytotoxicity at tested concentrationsConsidered highly safe in this study (specific concentrations not provided).[4]
Normal Kidney CellsBHK21N/AIncluded in a study, but specific IC50 for this compound not found.[9]
Normal Ovarian CellsCHON/AIncluded in a study, but specific IC50 for this compound not found.[9]

Note: There is a significant lack of publicly available IC50 data for this compound in a wide range of normal human cell lines. Researchers are advised to perform their own dose-response studies on the specific normal cell lines used in their experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solubilization: Add sterile water to the powder. To aid dissolution, adjust the pH to 8 with NaOH.[8] Sonication may also be used to facilitate solubilization.[8] A common stock solution concentration is 10 mg/mL (67.06 mM).[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C can be used.[6] Crucially, this compound is unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment. [5][6]

Protocol 2: Adenine Rescue Experiment
  • Cell Seeding: Seed your normal cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment Groups:

    • Vehicle control (medium only)

    • This compound at a cytotoxic concentration (e.g., 2x IC50)

    • This compound + Adenine (e.g., 10 µM)

    • This compound + Adenine (e.g., 50 µM)

    • This compound + Adenine (e.g., 100 µM)

    • Adenine only (at the highest concentration used for rescue)

  • Incubation: Incubate the cells for a period equivalent to your standard cytotoxicity assay (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or trypan blue exclusion.

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with adenine. A significant increase in viability in the co-treated groups indicates that the observed toxicity is due to the on-target effect of purine synthesis inhibition.

Signaling Pathways and Workflows

This compound's Impact on Purine Synthesis

DL_Alanosine_Pathway IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP ADSS Adenylosuccinate Synthetase (ADSS) Alanosine This compound Alanosine->ADSS Inhibition

Caption: this compound inhibits adenylosuccinate synthetase (ADSS).

Troubleshooting Workflow for Unexpected Toxicity

Troubleshooting_Workflow Start Unexpected Toxicity in Normal Cells Check_Freshness Was a fresh this compound solution used? Start->Check_Freshness Prepare_Fresh Prepare fresh solution and repeat experiment Check_Freshness->Prepare_Fresh No Check_Media Is media supplemented with purines? Check_Freshness->Check_Media Yes Prepare_Fresh->Start Add_Adenine Perform Adenine Rescue Experiment Check_Media->Add_Adenine No Off_Target Consider off-target effects or other factors Check_Media->Off_Target Yes Toxicity_Reversed Toxicity Reversed? Add_Adenine->Toxicity_Reversed On_Target Toxicity is likely on-target (purine synthesis inhibition) Toxicity_Reversed->On_Target Yes Toxicity_Reversed->Off_Target No

Caption: A logical workflow for troubleshooting unexpected this compound toxicity.

Modulation of this compound Toxicity by Purine Levels

Toxicity_Modulation Alanosine This compound Toxicity Toxicity in Normal Cells Alanosine->Toxicity Adenine Exogenous Adenine Adenine->Toxicity Decreases Guanine Exogenous Guanine Guanine->Toxicity Increases

Caption: Influence of exogenous purines on this compound toxicity.

References

Strategies to enhance DL-Alanosine efficacy in moderately sensitive cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Alanosine research. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of this compound in moderately sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] This disruption of adenine nucleotide synthesis is key to its cytotoxic effects.

Q2: What is the main determinant of a cell line's sensitivity to this compound?

A2: The primary determinant of sensitivity to this compound is the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a critical enzyme in the purine salvage pathway. In MTAP-deficient cells, the salvage pathway is non-functional, making the cells entirely dependent on the de novo purine synthesis pathway for survival.[2] Therefore, inhibiting this pathway with this compound is selectively lethal to MTAP-deficient cancer cells, while normal cells with functional MTAP can bypass this inhibition using the salvage pathway.[1][2]

Q3: Why do some MTAP-deficient cell lines still show moderate sensitivity or resistance to this compound?

A3: While MTAP deficiency is the main sensitizing factor, other mechanisms can contribute to moderate sensitivity or resistance. These can include:

  • Slow Cell Proliferation: Slowly dividing cells have a lower demand for nucleotides, which may make them less susceptible to inhibitors of nucleotide synthesis.

  • Upregulation of Alternative Pathways: Cells may adapt by upregulating other metabolic pathways to compensate for the purine deficiency. For instance, increased glucose metabolism can provide precursors for nucleotide synthesis, potentially weakening the effect of this compound.[3]

  • Drug Efflux: Overexpression of multidrug resistance efflux pumps could potentially reduce the intracellular concentration of this compound, though specific data on this compound as a substrate for these pumps is limited.[4][5][6][7][8]

  • Clinical Heterogeneity: In a clinical setting, tumor heterogeneity and the tumor microenvironment can contribute to resistance, as evidenced by the limited success of L-alanosine in a phase II trial of patients with MTAP-deficient tumors.[3][9]

Troubleshooting Guide

Problem 1: My MTAP-deficient cell line is not as sensitive to this compound as expected.

  • Possible Cause 1: Inaccurate MTAP Status Assessment.

    • Solution: Confirm the MTAP status of your cell line using at least two independent methods, such as quantitative PCR (qPCR) to assess gene deletion and Western Blotting to confirm the absence of protein expression. Refer to the detailed protocols in the "Experimental Protocols" section below.

  • Possible Cause 2: Slow Growth Rate of the Cell Line.

    • Solution: Ensure that the cells are in an exponential growth phase during the experiment. Slower-growing cells may require a longer exposure to this compound to observe a significant effect. Consider extending the treatment duration in your cytotoxicity assays.

  • Possible Cause 3: Compensatory Metabolic Pathways.

    • Solution: Investigate the metabolic profile of your cell line. As discussed in the "Strategies to Enhance Efficacy" section, co-treatment with inhibitors of compensatory pathways, such as glycolysis, may enhance sensitivity.

Problem 2: I am observing high variability in my this compound cytotoxicity assays.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure a uniform cell seeding density across all wells of your microplate. Use a well-calibrated multichannel pipette and gently mix the cell suspension before seeding.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental conditions. Fill the peripheral wells with sterile PBS or media.

  • Possible Cause 3: Instability of this compound in Solution.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Strategies to Enhance this compound Efficacy

Based on preclinical studies, the following combination therapies have shown promise in enhancing the efficacy of this compound in moderately sensitive, MTAP-deficient cell lines.

Combination with Glycolysis Inhibitors
  • Rationale: MTAP-deficient pancreatic cancer cells have been shown to exhibit increased glycolysis.[10] It is hypothesized that this metabolic reprogramming provides the necessary building blocks for de novo purine synthesis, thus creating a dependency that can be exploited. By inhibiting glycolysis, the cell's ability to compensate for the purine synthesis blockade by this compound is reduced, leading to a synergistic cytotoxic effect.[10]

  • Recommended Combination: this compound and 2-deoxy-D-glucose (2-DG).

  • Expected Outcome: Synergistic cell killing in MTAP-deficient pancreatic cancer cells.[10]

Combination with DNA Alkylating Agents
  • Rationale: this compound has been shown to sensitize MTAP-deficient glioblastoma (GBM) cells to the DNA alkylating agent temozolomide (TMZ).[11] The proposed mechanism involves the impairment of mitochondrial function and the attenuation of stemness in GBM cells by this compound, which in turn lowers the threshold for TMZ-induced cytotoxicity.[11]

  • Recommended Combination: this compound and Temozolomide (TMZ).

  • Expected Outcome: Synergistic suppression of glioblastoma cell growth.[12][13][14][15][16]

Quantitative Data Summary

While preclinical studies support the synergistic effects of the combinations mentioned above, specific quantitative data from these studies, such as Combination Index (CI) values, are not consistently reported in a tabular format in the available literature. Researchers are encouraged to perform their own synergy analyses using methods like the Chou-Talalay method to determine the nature and strength of the drug interaction in their specific cell line models.

Table 1: Representative IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeMTAP StatusThis compound IC50 (µM)Reference
T-ALL Cell LinesT-cell Acute Lymphoblastic LeukemiaDeficientMore sensitive[1]
T-ALL Cell LinesT-cell Acute Lymphoblastic LeukemiaProficientLess sensitive[1]
GBM Cell LinesGlioblastomaDeficientMore sensitive[1]
GBM Cell LinesGlioblastomaProficientLess sensitive[1]

Note: This table presents a qualitative summary based on available data. Specific IC50 values vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Determination of MTAP Status by Western Blot
  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTAP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Crystal Violet Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and their combination for the desired duration (e.g., 48-72 hours). Include untreated control wells.

  • Washing: Gently wash the cells twice with PBS to remove dead, detached cells.

  • Fixation: Fix the adherent cells with 100% methanol for 10-15 minutes at room temperature.

  • Staining: Stain the cells with a 0.5% crystal violet solution in 25% methanol for 20 minutes at room temperature.[10]

  • Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry completely.

  • Solubilization: Solubilize the stain by adding 100 µL of 100% methanol or 10% acetic acid to each well and incubate on a shaker for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Drug Synergy Analysis using the Chou-Talalay Method
  • Experimental Design: Based on the individual IC50 values of this compound and the combination drug, design a combination experiment with a constant ratio of the two drugs.

  • Data Collection: Perform a cytotoxicity assay (e.g., Crystal Violet or MTT assay) with serial dilutions of each drug alone and their combination at the constant ratio.

  • Data Analysis:

    • Determine the fraction of cells affected (Fa) and the fraction of cells unaffected (Fu) for each concentration.

    • Use a software package like CompuSyn to automatically calculate the Combination Index (CI).

    • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[17][18][19][20]

Visualizations

Purine_Biosynthesis_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH, GMPS AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP ADSL DL_Alanosine This compound DL_Alanosine->IMP Inhibits ADSS MTA MTA Adenine Adenine MTA->Adenine MTAP Adenine->AMP APRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT1 Guanine Guanine Guanine->GMP HPRT1 MTAP_deficiency MTAP Deficiency MTAP_deficiency->MTA Blocks conversion

Caption: this compound inhibits the de novo purine synthesis pathway.

Experimental_Workflow start Start: Moderately Sensitive MTAP-deficient Cell Line confirm_mtap Confirm MTAP Status (qPCR & Western Blot) start->confirm_mtap determine_ic50 Determine IC50 of This compound confirm_mtap->determine_ic50 combination_strategy Select Combination Strategy determine_ic50->combination_strategy glycolysis_inhibitor Combine with Glycolysis Inhibitor (2-DG) combination_strategy->glycolysis_inhibitor Pancreatic Cancer Model alkylating_agent Combine with DNA Alkylating Agent (TMZ) combination_strategy->alkylating_agent Glioblastoma Model synergy_analysis Perform Synergy Analysis (Chou-Talalay Method) glycolysis_inhibitor->synergy_analysis alkylating_agent->synergy_analysis evaluate_efficacy Evaluate Enhanced Efficacy synergy_analysis->evaluate_efficacy

Caption: Workflow for enhancing this compound efficacy.

Synergy_Logic cluster_glycolysis Synergy with Glycolysis Inhibition cluster_tmz Synergy with DNA Alkylating Agent DL_Alanosine This compound Purine_Depletion Purine Depletion DL_Alanosine->Purine_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction DL_Alanosine->Mitochondrial_Dysfunction Reduced_Stemness Reduced Stemness DL_Alanosine->Reduced_Stemness Reduced_Proliferation Reduced Proliferation / Apoptosis Purine_Depletion->Reduced_Proliferation Glycolysis_Inhibitor Glycolysis Inhibitor (2-DG) Reduced_Precursors Reduced Nucleotide Precursors Glycolysis_Inhibitor->Reduced_Precursors Reduced_Precursors->Purine_Depletion Enhances TMZ Temozolomide (TMZ) DNA_Damage DNA Damage TMZ->DNA_Damage DNA_Damage->Reduced_Proliferation Mitochondrial_Dysfunction->DNA_Damage Sensitizes to Reduced_Stemness->DNA_Damage Sensitizes to

Caption: Synergistic mechanisms of this compound combinations.

References

Technical Support Center: DL-Alanosine Activity and Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Alanosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on the impact of cell culture media components on drug activity.

Frequently Asked Questions (FAQs)

Q1: How does this compound work?

A1: this compound is an antimetabolite that targets the de novo purine biosynthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is crucial for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a building block for DNA and RNA. By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to cell growth inhibition and apoptosis.

Q2: Why is the choice of cell culture medium critical for this compound experiments?

A2: Cells in culture are highly responsive to their environment, and the composition of the culture medium can significantly impact the apparent activity of this compound. The presence of certain components, particularly purines, can influence the drug's efficacy.

Q3: Can components in the cell culture medium interfere with this compound activity?

A3: Yes. The most significant interference comes from purines present in the medium or serum supplements. Exogenous adenine can rescue cells from the effects of this compound by replenishing the adenine nucleotide pool through the purine salvage pathway, thus bypassing the drug's inhibitory action.

Q4: Are there any components that can enhance the activity of this compound?

A4: Yes, guanine has been shown to have a synergistic effect with this compound. In the presence of subinhibitory concentrations of this compound, cells can become overly sensitive to guanine. This is thought to be due to regulatory effects of guanine nucleotides on adenylosuccinate synthetase.

Q5: How does the amino acid composition of the media affect this compound?

A5: While direct competition for uptake between this compound (an amino acid analogue) and other amino acids is possible, the more significant impact is often indirect. The overall amino acid balance in the medium can affect cellular metabolism and growth rates, which in turn can influence the sensitivity of cells to antimetabolites. Changes in amino acid concentrations can have profound effects on cellular metabolism.

Q6: Should I use serum-free or serum-containing medium for my experiments?

A6: This depends on your experimental goals. Serum can be a source of variability as it contains undefined amounts of purines, amino acids, and growth factors that can influence this compound's activity. For mechanistic studies aiming to understand the specific interactions between this compound and cellular pathways, a serum-free, chemically defined medium is recommended to reduce variability. If you are performing broader screening assays, serum-containing medium may be acceptable, but lot-to-lot variability of the serum should be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for this compound between experiments. Variability in cell culture medium components: Different lots of basal media or serum can have varying concentrations of purines and amino acids.- Use a single, large batch of medium and serum for a set of related experiments.- Consider transitioning to a serum-free, chemically defined medium for greater consistency.- Qualify each new lot of serum or medium by running a standard control experiment.
Inconsistent cell seeding density: The number of cells at the start of the assay can affect the drug's apparent potency.- Always perform an accurate cell count before seeding.- Ensure a homogenous cell suspension to avoid clumps and uneven plating.
Cell passage number: High passage numbers can lead to genetic and phenotypic drift in cell lines, altering their drug sensitivity.- Use cells within a defined, narrow passage number range for all experiments.- Regularly thaw a fresh vial of low-passage cells.
This compound shows lower than expected activity. Presence of adenine in the medium: Adenine from the basal medium or serum supplement is rescuing the cells.- Use a purine-free or low-purine basal medium if possible.- If using serum, consider dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules like purines.- Test for adenine rescue by adding a known concentration of adenine to your control wells.
High cell density: At high densities, the effective drug concentration per cell is lower, and cell-cell contacts can alter drug sensitivity.- Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
This compound shows higher than expected activity. Synergistic effects with other media components: The presence of guanine or other compounds in the media could be enhancing the drug's effect.- Review the composition of your specific medium and supplements for any known synergistic agents.- To confirm a synergistic effect, perform a dose-response experiment with and without the suspected component.
Nutrient depletion in control wells: If control cells grow too densely, they may deplete essential nutrients, leading to reduced viability and an artificially low IC50 for the drug.- Ensure the assay duration is appropriate for the cell line's doubling time to prevent overgrowth in control wells.
High variability between technical replicates. Uneven drug distribution: Inadequate mixing of the drug in the wells.- Ensure thorough but gentle mixing after adding the drug to the wells.
Edge effects in the microplate: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth.- Avoid using the outermost wells of the plate for experimental data.- Fill the outer wells with sterile water or PBS to maintain humidity.

Data Presentation

Table 1: Effect of Adenine on L-Alanosine IC50 in MTAP+ Cell Lines

Cell LineIC50 of L-Alanosine (µM)IC50 of L-Alanosine + 10 µM MTA (µM)Fold Increase in IC50
HCT-116 0.82.63.2
A549 0.323.076.3
MCF-7 0.510.020.0
Panc-1 0.412.030.0

Data adapted from a study investigating the effect of methylthioadenosine (MTA), which is converted to adenine in MTAP+ cells, on L-Alanosine activity.

Table 2: Synergistic Effect of Guanine on this compound Activity in CHO Cells

This compound Concentration (µg/mL)Guanine Concentration (µg/mL)Relative Cell Growth (%)
00100
2.5085
0590
2.5530

Illustrative data based on the described synergistic effect. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with and without purine supplementation, if investigating media effects)

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a "medium only" blank.

    • Incubate for the desired time period (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing the Synergy between this compound and Guanine

Objective: To determine if guanine enhances the cytotoxic effect of this compound.

Procedure:

  • Experimental Setup:

    • Follow the same cell seeding protocol as in Protocol 1.

    • Create a dose-response matrix in a 96-well plate with varying concentrations of this compound on one axis and varying concentrations of guanine on the other.

    • Include wells with each drug alone and a vehicle control.

  • Drug Treatment and Viability Assay:

    • Treat the cells with the drug combinations and incubate for the desired time.

    • Perform a cell viability assay (e.g., MTT, as described in Protocol 1).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Analyze the data using synergy analysis software (e.g., CompuSyn) or by calculating the Combination Index (CI). A CI value less than 1 indicates synergy.

Mandatory Visualizations

DL-Alanosine_Signaling_Pathway IMP Inosine Monophosphate (IMP) S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP ADSS AMP Adenosine Monophosphate (AMP) S_AMP->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA ADSS Adenylosuccinate Synthetase (ADSS) Alanosine This compound Alanosine->ADSS Inhibition

Caption: Mechanism of action of this compound.

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Caption: Experimental workflow for determining the IC50 of this compound.

Addressing batch-to-batch variability of DL-Alanosine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Alanosine. The information provided aims to address the potential for batch-to-batch variability and ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent IC50 values for this compound across different experiments using new and old batches. What could be the cause?

A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors related to the specific properties of this compound could be responsible:

  • Purity and Impurities: The percentage of pure this compound may differ between batches. The presence of impurities from the synthesis process can interfere with its biological activity.

  • Isomeric Ratio: this compound is a racemic mixture of D- and L-alanosine. The L-isomer is the biologically active form that inhibits adenylosuccinate synthetase.[1][2] Variations in the precise ratio of D to L isomers between batches can lead to significant differences in potency.[1][3]

  • Degradation: this compound is known to be unstable in aqueous solutions.[4][5] Improper storage or handling of a new batch, or receiving a batch that has started to degrade, will result in lower potency. Degradation products could also have unintended biological effects.

  • Water Content: The hydration state of the solid compound can vary, affecting the calculated concentration when preparing stock solutions.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity, isomeric ratio (if provided), and other specifications with previous batches.

  • Perform Quality Control (QC) Checks: Before use, perform in-house QC on the new batch. See the "Recommended Quality Control Checks for New Batches of this compound" table below for guidance.

  • Qualify the New Batch: Run a side-by-side comparison of the new batch with a previously validated batch using a standard cell viability assay. This will help determine the relative potency of the new batch.

  • Standardize Solution Preparation: Prepare fresh stock solutions for each experiment, as aqueous solutions of this compound are not stable.[4][5] Avoid repeated freeze-thaw cycles.

Q2: Our cell viability assays show variable levels of cell death with different batches of this compound, even when we adjust for concentration based on the CoA.

A2: This issue can arise from factors beyond simple purity:

  • Presence of Cytotoxic Impurities: The manufacturing process might leave residual solvents or by-products that are cytotoxic.[6] These may not be fully accounted for in the standard purity assessment on the CoA.

  • Degradation Products: As this compound degrades, the resulting compounds could have their own cytotoxic or protective effects, confounding the results.

  • Endotoxin Contamination: If the compound is not handled under sterile conditions, endotoxin contamination can lead to inflammatory responses and cell death in certain cell types.

Troubleshooting Steps:

  • LC-MS Analysis: If possible, perform liquid chromatography-mass spectrometry (LC-MS) on the new batch to look for unexpected peaks that are not present in a trusted reference batch.

  • Test for Endotoxins: If working with sensitive cell lines, particularly immune cells, consider testing the this compound solution for endotoxin contamination.

  • Use a Positive Control: Include a well-characterized positive control for cell death in your assays to ensure that the assay itself is performing consistently.

Q3: We are seeing unexpected off-target effects or changes in cellular signaling pathways that we did not observe with our previous batch of this compound. Why might this be happening?

A3: Unforeseen biological activity often points to the presence of active impurities or a different isomeric composition:

  • Pharmacologically Active Impurities: Impurities are not always inert and may inhibit other enzymes or activate signaling pathways.

  • Altered Isomeric Ratio: The D-isomer of alanosine may have different biological activities or off-target effects compared to the active L-isomer.[1][2] A significant shift in the D/L ratio could introduce these unexpected effects.

Troubleshooting Steps:

  • Review the Supplier's Synthesis Route: If available, review the synthetic route for any reagents that might lead to known pharmacologically active by-products.

  • Chiral Chromatography: If you have access to the necessary equipment, chiral chromatography can be used to determine the precise enantiomeric ratio of the this compound batch.

  • Target Engagement Assay: Confirm that the new batch is inhibiting the intended target, adenylosuccinate synthetase, using an in vitro enzyme assay. This can help differentiate between on-target and off-target effects.

Data on this compound Properties

ParameterValueCell Line / ConditionsSource
Mechanism of Action Inhibition of adenylosuccinate synthetase, blocking de novo purine biosynthesis.N/A[4]
IC50 ~4.8 µMT-cell acute lymphoblastic leukemia (T-ALL) cells[4]
IC50 ~10 µMCAK-1 cells[4]
Solubility ~1 mg/mLIn water, 100 mM NaOH, 100 mM HCl[4]
Storage (Solid) ≥ 4 years at -20°CN/A[4]
Storage (Aqueous Solution) Not recommended for more than one day.N/A[4]

Recommended Quality Control Checks for New Batches of this compound

QC TestPurposeRecommended Method
Purity Assessment To confirm the percentage of this compound and identify any major impurities.High-Performance Liquid Chromatography (HPLC) with UV detection; Mass Spectrometry (MS).
Identity Confirmation To verify that the compound is indeed this compound.Mass Spectrometry (MS) to confirm the molecular weight; Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Isomeric Ratio To determine the ratio of D- to L-alanosine, as the L-isomer is the active form.Chiral HPLC.
Moisture Content To ensure accurate weighing for stock solution preparation.Karl Fischer titration or Loss on Drying.[7]
Biological Potency Assay To functionally compare the new batch to a previously validated batch.Side-by-side cell viability assay (e.g., MTT or CellTiter-Glo) to compare IC50 values.

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch
  • Prepare Stock Solutions: Prepare a 10 mM stock solution of both the new batch and a previously validated reference batch of this compound in sterile water. Prepare fresh on the day of the experiment.

  • Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., an MTAP-deficient cell line) in 96-well plates at a predetermined density and allow cells to adhere for 24 hours.

  • Serial Dilutions: Create a series of 2-fold dilutions for both the new and reference batches of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curves for both batches and calculate the IC50 value for each. A potent batch should have an IC50 value within an acceptable range of the reference batch (e.g., ± 20%).

Protocol 2: Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This protocol is adapted from standard spectrophotometric enzyme assays.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.5.

    • Substrates: Inosine monophosphate (IMP), L-aspartate, and Guanosine triphosphate (GTP).

    • Enzyme: Purified recombinant adenylosuccinate synthetase (ADSS).

    • Detection Reagent: A malachite green-based phosphate detection kit (to measure the GDP produced).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, and GTP in a 96-well plate.

    • Add varying concentrations of the new batch of this compound to the wells. Include a no-inhibitor control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the ADSS enzyme to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the amount of phosphate generated using the malachite green reagent, reading the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the results to determine the IC50 of the new batch against the target enzyme.

Visualizations

G cluster_reaction ADSS Catalyzed Reaction IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi ADSS->GDP_Pi Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate Alanosine L-Alanosine Alanosine->ADSS Inhibits AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Purine_Synthesis De Novo Purine Synthesis AMP->Purine_Synthesis G start Receive New Batch of this compound coa Obtain and Review Certificate of Analysis (CoA) start->coa qc Perform In-House QC Checks (Purity, Identity, Moisture) coa->qc prep Prepare Fresh Stock Solutions (New Batch vs. Reference Batch) qc->prep assay Run Head-to-Head Cell Viability Assay prep->assay compare Compare IC50 Values assay->compare accept Batch Qualified (Proceed with Experiments) compare->accept IC50 within +/- 20% of Ref. reject Batch Fails Qualification (Contact Supplier, Further Investigation) compare->reject IC50 outside acceptable range G start Inconsistent Experimental Results Observed check_protocol Review Experimental Protocol (Reagents, Cell Passage, etc.) start->check_protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok fix_protocol Correct Protocol Deviation and Repeat Experiment protocol_ok->fix_protocol No check_batch Is a New Batch of This compound in Use? protocol_ok->check_batch Yes batch_issue Potential Batch-to-Batch Variability Issue check_batch->batch_issue Yes old_batch Troubleshoot Other Variables (e.g., cell line stability) check_batch->old_batch No qualify Perform Batch Qualification (See Workflow Diagram) batch_issue->qualify

References

Technical Support Center: Rescuing Normal Cells from DL-Alanosine Toxicity with MTAP Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective rescue of normal (MTAP-positive) cells from DL-Alanosine toxicity using MTAP substrates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using this compound for cancer therapy and rescuing normal cells?

A1: The therapeutic strategy is based on the differential expression of the enzyme methylthioadenosine phosphorylase (MTAP) between normal and some cancer cells.

  • This compound's Mechanism: this compound is an antimetabolite that inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway. This pathway is essential for producing adenine, a building block for DNA and RNA.[1][2]

  • MTAP's Role: Normal cells typically possess a functional MTAP enzyme, which allows them to utilize an alternative "salvage" pathway to produce adenine from its substrate, 5'-methylthioadenosine (MTA).[3][4]

  • Selective Toxicity: Many cancer cells have a deficiency in MTAP.[5][6] Consequently, they are solely reliant on the de novo pathway for adenine synthesis. By inhibiting this pathway with this compound, MTAP-deficient cancer cells are selectively killed, while normal, MTAP-positive cells can be rescued by providing an exogenous MTAP substrate like MTA or other analogs.[7][8]

Q2: What are the common MTAP substrates used for rescuing normal cells, and how do they compare?

A2: The most common substrates are 5'-methylthioadenosine (MTA), 5'-deoxyadenosine, and a synthetic analog, 9-β-D-erythrofuranosyladenine (EFA).

  • 5'-Methylthioadenosine (MTA): The natural substrate for MTAP. It can effectively rescue MTAP-positive cells. However, at higher concentrations, MTA itself can be toxic to some cells, including hematopoietic progenitors.[7][9]

  • 5'-Deoxyadenosine: Another substrate that can be utilized by MTAP to generate adenine and rescue normal cells from this compound toxicity.[6][8]

  • 9-β-D-erythrofuranosyladenine (EFA): A synthetic analog of adenosine that is a substrate for MTAP. Studies have shown that EFA is significantly less cytotoxic than MTA to normal cells, such as hematopoietic progenitors, making it a potentially superior rescue agent.[9] EFA has been shown to effectively rescue MTAP-positive cells from L-alanosine toxicity with negligible toxicity even at high concentrations.[7][9]

Q3: How can I determine the MTAP status of my cell lines?

A3: Several methods can be used to determine if your cells are MTAP-positive or MTAP-deficient:

  • Western Blot: This is a common and reliable method to directly assess the presence or absence of the MTAP protein.

  • Polymerase Chain Reaction (PCR): PCR can be used to detect the presence or absence of the MTAP gene. This is particularly useful for identifying homozygous deletions of the gene.

  • Immunohistochemistry (IHC): IHC can be used to detect the presence and localization of the MTAP protein in tissue samples.

  • Metabolite Profiling: MTAP-deficient cells accumulate its substrate, MTA. Measuring intracellular MTA levels can be an indirect indicator of MTAP status.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High toxicity observed in normal (MTAP-positive) control cells after rescue attempt. 1. MTAP substrate concentration is too high: MTA, in particular, can be toxic at higher concentrations.[7] 2. Incorrect timing of substrate addition: The rescue agent may not have been present in the culture long enough to exert its protective effect before this compound-induced damage occurred. 3. Low MTAP activity in normal cells: Some "normal" cell lines may have lower than expected MTAP expression or activity.1. Perform a dose-response curve for the MTAP substrate alone to determine its cytotoxic concentration for your specific cell line. Reduce the rescue concentration to a non-toxic level. Consider using a less toxic analog like EFA.[9] 2. Add the MTAP substrate either concurrently with or shortly before adding this compound. 3. Confirm MTAP protein expression and activity in your normal cell line using Western Blot or an enzymatic assay.
Lack of differential sensitivity between MTAP-positive and MTAP-deficient cells. 1. In vivo "bystander effect": In animal models or co-culture systems, MTAP-positive stromal cells can secrete adenine, which can then be taken up by MTAP-deficient tumor cells, rescuing them from this compound.[2][10] 2. Incorrect MTAP status determination: The cell lines may have been mischaracterized. 3. This compound or MTAP substrate instability: The compounds may be degrading in the cell culture medium.1. For in vitro studies, use monocultures. For in vivo studies, this is a known challenge. Consider co-treatment with inhibitors of nucleoside transporters to block adenine uptake.[11] 2. Re-evaluate the MTAP status of your cell lines using at least two different methods (e.g., Western Blot and PCR). 3. Prepare fresh solutions of this compound and MTAP substrates for each experiment. Check the literature for information on the stability of these compounds in your specific culture medium.
Inconsistent results between experiments. 1. Variability in cell health and passage number: Cells that are unhealthy or at a high passage number can respond differently to treatment. 2. Inaccurate drug concentrations: Errors in serial dilutions or degradation of stock solutions. 3. Inconsistent incubation times. 1. Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. 3. Use a precise timer for all incubation steps.
Difficulty dissolving MTAP substrates. 1. Poor solubility in aqueous solutions: Some MTAP substrates may have limited solubility in standard cell culture media.1. Consult the manufacturer's instructions for the recommended solvent. A small amount of DMSO may be required to dissolve the compound before further dilution in culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in MTAP-Positive and MTAP-Deficient Cell Lines

Cell LineCancer TypeMTAP StatusThis compound IC50 (µM)Reference(s)
T-ALL (primary cells)T-cell Acute Lymphoblastic LeukemiaMTAP-4.8 ± 5.3[6][8]
T-ALL (primary cells)T-cell Acute Lymphoblastic LeukemiaMTAP+19 ± 18 (for 60% of samples)[6][8]
T-ALL (primary cells)T-cell Acute Lymphoblastic LeukemiaMTAP+>80 (for 40% of samples)[6][8]
HT-1080Soft Tissue SarcomaMTAP-~20-fold lower than MTAP+[5]
HS42Soft Tissue SarcomaMTAP-~20-fold lower than MTAP+[5]
M-9 110Soft Tissue SarcomaMTAP-~20-fold lower than MTAP+[5]
HT-1080 (MTAP reconstituted)Soft Tissue SarcomaMTAP+>20-fold higher than MTAP-[5]

Table 2: Efficacy of MTAP Substrates in Rescuing MTAP-Positive Cells from this compound Toxicity

Rescue AgentCell LineMTAP StatusThis compound Concentration (µM)Effective Rescue ConcentrationObservationsReference(s)
5'-deoxyadenosineNormal LymphocytesMTAP+20-40Increasing concentrationsEffective rescue[8]
5'-deoxyadenosineT-ALL (primary cells)MTAP+20Increasing concentrationsEffective rescue[6][8]
5'-deoxyadenosineT-ALL (primary cells)MTAP-20Not effectiveNo rescue[6][8]
EFAMOLT-4MTAP+4025 µM90% cell viability, low cytotoxicity up to 100 µM[7]
MTAMOLT-4MTAP+4012.5 µM84% cell viability, toxic at >20 µM[7]
EFAT-ALL (primary cells)MTAP+40Generally 20 µM (as low as 2.5 µM in one case)Effective rescue[3]
EFACEMMTAP-40Not effectiveNo rescue[7]
MTACEMMTAP-40Not effectiveNo rescue[7]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound and MTAP substrate of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, with or without the MTAP rescue agent, for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol is for detecting apoptosis by flow cytometry through the identification of externalized phosphatidylserine.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound and/or the MTAP substrate, harvest the cells (including any floating cells) and centrifuge at a low speed.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Purine_Metabolism cluster_denovo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA MTA 5'-Methylthioadenosine (MTA) (MTAP Substrate) MTAP MTAP MTA->MTAP Adenine Adenine MTAP->Adenine APRT APRT Adenine->APRT APRT->AMP Alanosine This compound Alanosine->ADSS Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed MTAP+ (Normal) and MTAP- (Cancer) Cells treat_cells Treat Cells: - Control (No Treatment) - this compound only - this compound + MTAP Substrate start->treat_cells treatment_prep Prepare this compound and MTAP Substrate Solutions treatment_prep->treat_cells incubation Incubate for 48-72 hours treat_cells->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis

References

DL-Alanosine Technical Support Center: Optimizing Treatment Protocols for Slowly Growing Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Alanosine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the adjustment of this compound treatment protocols, with a specific focus on the challenges presented by slowly growing tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism. This disruption of purine synthesis can impede the growth of rapidly proliferating cells, including cancer cells.

Q2: Why is this compound particularly relevant for MTAP-deficient tumors?

A2: Tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) are particularly vulnerable to the effects of this compound. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient cells, the salvage pathway is impaired, making them highly dependent on the de novo synthesis pathway for their purine supply. By inhibiting the de novo pathway, this compound effectively cuts off the primary source of purines for these tumors, leading to selective cytotoxicity.

Q3: How does tumor growth rate impact the efficacy of this compound?

A3: The growth rate of a tumor can significantly influence its sensitivity to cell cycle-dependent drugs. Slowly growing tumors often have a smaller fraction of actively dividing cells at any given time. Since this compound's mechanism of action is linked to the metabolic demands of cell proliferation, its efficacy might be less pronounced in indolent tumors compared to rapidly dividing ones. Consequently, standard treatment regimens may need to be adjusted to effectively target these slower-growing models.

Q4: What are the known toxicities of this compound in preclinical and clinical studies?

A4: In preclinical studies in mice, the main toxicities observed were damage to the small intestine, liver, and lung.[2] Clinical trials have reported side effects in patients including mucositis (inflammation of the mucous membranes), myelosuppression (decreased bone marrow activity), fatigue, nausea, and in some cases, renal failure.[3][4] These toxicities are important considerations when designing and adjusting treatment protocols.

Troubleshooting Guide

Problem 1: Suboptimal tumor growth inhibition in a slowly growing xenograft model.

  • Possible Cause 1: Insufficiently sustained drug exposure.

    • Solution: In slowly growing tumors, a larger proportion of cells may be in a quiescent or slow-cycling state. To target these cells as they intermittently enter the cell cycle, a more prolonged or frequent dosing schedule may be necessary. Consider transitioning from a weekly high-dose regimen to a lower, more frequent administration (e.g., metronomic dosing) to maintain a constant selective pressure on the tumor.

  • Possible Cause 2: Tumor heterogeneity and resistant clones.

    • Solution: Slowly growing tumors may harbor a heterogeneous population of cells with varying sensitivities to this compound. If initial treatment shows a partial response followed by regrowth, consider a combination therapy approach. This compound has been shown to sensitize glioblastoma cells to the standard-of-care chemotherapy agent temozolomide (TMZ).[5]

  • Possible Cause 3: Inadequate drug delivery to the tumor site.

    • Solution: Verify the route of administration and consider the pharmacokinetic properties of this compound. Intraperitoneal (IP) injections are commonly used in preclinical models.[5] Ensure proper injection technique and consider assessing drug concentration in tumor tissue if feasible.

Problem 2: Significant toxicity observed in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: The administered dose is too high for the specific animal strain or model.

    • Solution: The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models. It is crucial to perform a dose-escalation study to determine the MTD in your specific model. If toxicity is observed, reduce the dose or increase the interval between doses. A study in mice determined the LD50 (lethal dose for 50% of animals) to be approximately 2 g/kg via intraperitoneal injection.[2]

  • Possible Cause 2: The treatment schedule is too intensive.

    • Solution: For slowly growing tumors that may require longer treatment durations, a less intensive schedule can mitigate cumulative toxicity. Consider increasing the rest periods between treatment cycles. For example, instead of a continuous weekly schedule, a regimen of three weekly injections followed by a one to two-week break could be explored.

Problem 3: Inconsistent or variable tumor response across a cohort of animals.

  • Possible Cause 1: Variability in tumor establishment and initial size.

    • Solution: Ensure that tumors are of a consistent size at the start of treatment. Randomize animals into treatment and control groups only after tumors have reached a predetermined volume. Monitor tumor growth in all animals to establish a baseline before initiating treatment.

  • Possible Cause 2: Biological variability in the tumor model.

    • Solution: Some tumor models, particularly patient-derived xenografts (PDX), can exhibit inherent biological variability. Increasing the number of animals per group can provide greater statistical power to detect a significant treatment effect.

Experimental Protocols

1. In Vivo Efficacy Study in a Slowly Growing Glioblastoma (GBM) Xenograft Model

This protocol is adapted from a study using an orthotopic GBM model and can be modified for subcutaneous models.[5]

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Inject 1 x 10^5 GBM cells (e.g., luciferase-expressing for bioluminescence imaging) intracranially or subcutaneously.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. For subcutaneous models, measure tumor volume with calipers twice weekly. For orthotopic models, monitor tumor growth via bioluminescence imaging.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, intraperitoneal injection)

    • This compound (e.g., 150 mg/kg, intraperitoneal injection, once weekly)[5]

    • Adjusted this compound Protocol (e.g., 75 mg/kg, intraperitoneal injection, three times a week)

  • Monitoring During Treatment:

    • Monitor animal weight and general health daily.

    • Measure tumor volume twice weekly.

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

2. Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use the same strain of mice as in the efficacy study.

  • Dose Escalation:

    • Start with a dose known to be well-tolerated (e.g., 50 mg/kg).

    • Administer escalating doses of this compound to different cohorts of mice (e.g., 50, 100, 150, 200 mg/kg).

    • Use the same route of administration and schedule as planned for the efficacy study.

  • Toxicity Assessment:

    • Monitor for signs of toxicity, including weight loss (a common indicator), changes in behavior, and physical appearance for at least 14 days.

    • The MTD is typically defined as the highest dose that does not cause more than a 10-20% weight loss and results in no treatment-related deaths.

Data Presentation

Table 1: Example Dosing Regimens for this compound in Preclinical Models

ParameterStandard ProtocolAdjusted Protocol for Slowly Growing TumorsRationale for Adjustment
Dose 150 mg/kg75 - 100 mg/kgReduce toxicity with more frequent administration.
Frequency Once weekly2-3 times per weekMaintain sustained pressure on slow-cycling cells.
Route Intraperitoneal (IP)Intraperitoneal (IP)Consistent with established effective routes.
Cycle Continuous3 weeks on, 1 week offAllow for recovery from potential cumulative toxicity.

Table 2: Summary of Potential Toxicities and Monitoring Parameters

ToxicityClinical Signs in MiceMonitoring ParametersMitigation Strategy
Mucositis Reduced food/water intake, oral lesionsDaily observation of eating/drinking habitsProvide soft food, reduce dose/frequency.
Myelosuppression Lethargy, pale extremitiesComplete blood count (CBC) at study endpointIncrease interval between treatment cycles.
General Toxicity >15% weight loss, ruffled fur, hunched postureDaily weight and clinical scoringReduce dose or cease treatment.

Visualizations

DL_Alanosine_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP + Pi Adenylosuccinate Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Fumarate DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA Incorporation ADSS->Adenylosuccinate DL_Alanosine This compound DL_Alanosine->ADSS Inhibition

Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Tumor Cell Implantation (Slowly Growing Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_A Group A: Vehicle Control Randomization->Treatment_A Treatment_B Group B: Standard Protocol Randomization->Treatment_B Treatment_C Group C: Adjusted Protocol Randomization->Treatment_C Monitor_Tumor Tumor Volume Measurement (2x/week) Treatment_B->Monitor_Tumor Monitor_Toxicity Toxicity Monitoring (Daily) Treatment_B->Monitor_Toxicity Treatment_C->Monitor_Tumor Treatment_C->Monitor_Toxicity Endpoint Endpoint Analysis Monitor_Tumor->Endpoint Monitor_Toxicity->Endpoint

Caption: Workflow for adjusting this compound protocols in slowly growing tumor models.

References

Validation & Comparative

Validating the Selective Cytotoxicity of DL-Alanosine in MTAP-null vs. MTAP-positive Cells: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of DL-Alanosine on tumor cells with and without Methylthioadenosine Phosphorylase (MTAP) expression. The central hypothesis is that cancer cells lacking MTAP (MTAP-null) exhibit increased sensitivity to inhibitors of de novo purine synthesis, such as this compound, creating a potential therapeutic window. This guide synthesizes preclinical data, clinical findings, and detailed experimental protocols to offer an objective resource for researchers in oncology and drug development.

Executive Summary

Methylthioadenosine Phosphorylase (MTAP) is a critical enzyme in the purine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL). Cells lacking MTAP are unable to salvage adenine from methylthioadenosine (MTA) and become heavily reliant on the de novo purine synthesis pathway to produce adenine nucleotides necessary for DNA replication and cellular metabolism.

This compound, an antimetabolite, inhibits adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine synthesis pathway. This targeted inhibition is designed to selectively eliminate MTAP-null cancer cells while sparing normal, MTAP-proficient (MTAP-positive) cells that can utilize the purine salvage pathway.

Preclinical studies have demonstrated the selective cytotoxicity of this compound in MTAP-deficient cancer cell lines. However, clinical trials have shown limited efficacy, highlighting the complexity of translating this targeted approach to patients. This guide will delve into the supporting data and the potential reasons for this discrepancy.

Data Presentation: Comparative Cytotoxicity of this compound

The selective effect of this compound is most evident in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of L-Alanosine in MTAP-null versus MTAP-positive T-cell acute lymphoblastic leukemia (T-ALL) primary cells.

Cell TypeMTAP StatusMean IC50 (µM)IC50 Range (µM)
Primary T-ALL CellsMTAP-null4.8 ± 5.30.3 - 11.3
Primary T-ALL CellsMTAP-positive19 ± 181.7 - 67
Primary T-ALL Cells (subset)MTAP-positive>80N/A
Data from a study on primary T-ALL cells, where cytotoxicity was assessed by [3H]thymidine incorporation assay.[1][2]

These data indicate that MTAP-null T-ALL cells are significantly more sensitive to L-Alanosine than their MTAP-positive counterparts[1][2].

In glioblastoma (GBM), another cancer with frequent MTAP deletion, MTAP-deficient patient-derived cell lines also showed greater sensitivity to L-Alanosine compared to MTAP-expressing lines. This sensitivity in MTAP-null cells can be rescued by supplementing the culture media with exogenous purines like adenine or adenosine, confirming the on-target effect of L-Alanosine on the de novo purine synthesis pathway.

Despite these promising preclinical findings, a phase II clinical trial of L-Alanosine in patients with various advanced MTAP-deficient solid tumors (including mesothelioma, non-small cell lung cancer, sarcoma, and pancreatic cancer) reported no objective responses[3][4]. This suggests that factors within the tumor microenvironment or in vivo metabolism may mitigate the selective cytotoxicity observed in vitro.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Purine Metabolism: MTAP-positive vs. MTAP-null Cells

cluster_MTAP_positive MTAP-positive Cell cluster_de_novo De Novo Purine Synthesis cluster_MTAP_null MTAP-null Cell MTA_pos MTA MTAP_pos MTAP MTA_pos->MTAP_pos Adenine_pos Adenine Salvage_AMP_pos AMP Adenine_pos->Salvage_AMP_pos Salvage Pathway AMP Adenosine Monophosphate (AMP) Salvage_AMP_pos->AMP MTAP_pos->Adenine_pos IMP Inosine Monophosphate (IMP) sAMP Adenylosuccinate IMP->sAMP Aspartate, GTP ADSS ADSS sAMP->AMP DNA/RNA Synthesis, ATP DNA/RNA Synthesis, ATP AMP->DNA/RNA Synthesis, ATP Alanosine This compound Alanosine->ADSS MTA_null MTA MTAP_null MTAP (deficient) MTA_null->MTAP_null Blocked_salvage No Adenine Salvage MTAP_null->Blocked_salvage

Caption: Purine synthesis pathways in MTAP-positive vs. MTAP-null cells.

Experimental Workflow: Validating Selective Cytotoxicity

cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed MTAP-null and MTAP-positive cells treat Treat with varying concentrations of This compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) treat->apoptosis ic50 Calculate IC50 values viability->ic50 apoptosis_quant Quantify apoptotic vs. necrotic vs. live cells apoptosis->apoptosis_quant conclusion Validate Selective Cytotoxicity ic50->conclusion apoptosis_quant->conclusion

Caption: Workflow for assessing this compound's selective cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTAP-null and MTAP-positive cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MTAP-null and MTAP-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Conclusion and Future Directions

The selective cytotoxicity of this compound in MTAP-null cancer cells is well-supported by preclinical in vitro data, particularly in hematological malignancies like T-ALL. The underlying mechanism, which exploits the dependency of these cells on de novo purine synthesis, is a sound therapeutic rationale.

However, the lack of clinical efficacy in solid tumors highlights significant challenges. Potential confounding factors include:

  • Tumor microenvironment: The availability of exogenous purines in the tumor microenvironment could rescue MTAP-null cells from the effects of this compound.

  • Drug delivery and metabolism: Insufficient drug concentration at the tumor site or rapid in vivo clearance could limit therapeutic efficacy.

  • Cellular heterogeneity: The presence of MTAP-positive cells within a tumor could confer resistance.

  • Metabolic plasticity: Cancer cells may adapt their metabolic pathways to circumvent the inhibition of de novo purine synthesis.

Future research should focus on strategies to enhance the therapeutic window of de novo purine synthesis inhibitors. This could involve combination therapies that also target purine salvage pathways or other metabolic vulnerabilities in MTAP-deficient cancers. Additionally, more comprehensive preclinical models that better recapitulate the in vivo tumor microenvironment are needed to improve the translation of these targeted therapies to the clinic. For drug development professionals, these findings underscore the importance of thorough in vivo validation and the consideration of the broader metabolic context of the tumor.

References

Synergistic Antitumor Effects of DL-Alanosine in Combination with Other Antimetabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of DL-Alanosine, an antimetabolite inhibitor of de novo purine synthesis, when used in combination with other chemotherapeutic agents. The primary focus of this document is the well-documented synergy between L-Alanosine and the alkylating agent Temozolomide (TMZ) in the treatment of glioblastoma, due to the current availability of experimental data. While the potential for synergy with other antimetabolites such as antifolates and pyrimidine antagonists is of significant interest, published experimental data on such combinations with this compound is limited at present.

Mechanism of Action: this compound

This compound is an analogue of L-aspartate that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of adenine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. This mechanism is particularly effective in tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, as these cells are more reliant on the de novo purine synthesis pathway.

This compound in Combination with Temozolomide (TMZ) for Glioblastoma

The combination of L-Alanosine and TMZ has demonstrated significant synergistic antitumor effects in preclinical models of glioblastoma (GBM), particularly in MTAP-deficient tumors. This synergy is believed to arise from the complementary mechanisms of action of the two drugs.

Signaling Pathway: Proposed Mechanism of Synergy

The diagram below illustrates the proposed mechanism of synergistic action between L-Alanosine and Temozolomide in MTAP-deficient cancer cells. L-Alanosine inhibits the de novo purine synthesis pathway, leading to a depletion of adenine nucleotides. Temozolomide, an alkylating agent, induces DNA damage. The combination of these two agents is thought to overwhelm the cancer cell's ability to repair DNA damage and proliferate, leading to enhanced apoptosis.

Caption: Proposed synergistic mechanism of L-Alanosine and Temozolomide.

Quantitative Data: In Vitro and In Vivo Studies

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of L-Alanosine and TMZ.

Table 1: In Vitro Synergistic Effects of L-Alanosine and Temozolomide on Glioblastoma Cell Lines

Cell LineDrug CombinationAssayEndpointResultReference
U87MG (GBM)L-Alanosine + TMZCell Viability (MTT)IC50Synergistic reduction in cell viability[1][2]
U251 (GBM)L-Alanosine + TMZCell Viability (CCK-8)Synergy ScoreZIP synergy scores > 10, indicating synergy[1]
Patient-Derived GBM CellsL-Alanosine + TMZApoptosis Assay (Annexin V)% Apoptotic CellsSignificant increase in apoptosis with combination[1]

Table 2: In Vivo Synergistic Effects of L-Alanosine and Temozolomide in a Glioblastoma Xenograft Model

Animal ModelTumor TypeTreatmentEndpointResultReference
Nude MiceU87MG XenograftL-Alanosine + TMZTumor Growth InhibitionSignificant reduction in tumor volume[3]
Nude MicePatient-Derived Xenograft (PDX)L-Alanosine + TMZSurvivalIncreased median survival[4][5]
Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

  • Cell Seeding: Glioblastoma cells (e.g., U87MG, U251) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of L-Alanosine, TMZ, or the combination of both for 48-72 hours.

  • Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well.

  • Incubation: Plates are incubated for 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. Synergy is determined using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[6][7][8][9]

In Vivo Xenograft Study

  • Animal Model: Athymic nude mice are used for the study.

  • Tumor Implantation: Human glioblastoma cells (e.g., U87MG) are subcutaneously or intracranially injected into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, L-Alanosine alone, TMZ alone, and the combination of L-Alanosine and TMZ. Drugs are administered via appropriate routes (e.g., intraperitoneal, oral).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the planned treatment period. Tumor tissues can be collected for further analysis.

  • Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the combination therapy.

Experimental Workflow

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cell Culture (GBM Cell Lines) B Drug Treatment (Alanosine, TMZ, Combo) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Apoptosis Assay (Annexin V) B->D E Data Analysis (Synergy Calculation) C->E D->E F Xenograft Model (Nude Mice) G Tumor Implantation F->G H Drug Administration G->H I Tumor Measurement & Survival Monitoring H->I J Data Analysis I->J

Caption: Experimental workflow for evaluating synergy.

Comparison with Other Antimetabolite Combinations

As of the date of this guide, there is a notable lack of published, peer-reviewed studies detailing the synergistic effects of this compound in combination with other classes of antimetabolites such as:

  • Pyrimidine Antagonists (e.g., 5-Fluorouracil, Cytarabine): Similar to antifolates, the combination of this compound with pyrimidine antagonists could be a promising strategy. However, dedicated studies investigating these specific combinations are needed to establish their synergistic potential.

The absence of data for these combinations prevents a direct quantitative comparison with the L-Alanosine and TMZ pairing.

Conclusion and Future Directions

The combination of L-Alanosine with Temozolomide presents a promising synergistic strategy for the treatment of glioblastoma, particularly in MTAP-deficient tumors. The available preclinical data strongly supports further investigation of this combination in clinical settings.

Future research should focus on:

  • Exploring the synergistic potential of this compound with other classes of antimetabolites, including antifolates and pyrimidine antagonists, across a range of cancer types.

  • Conducting detailed mechanistic studies to fully elucidate the molecular basis of the observed synergies.

  • Optimizing dosing schedules and ratios for combination therapies involving this compound to maximize efficacy and minimize toxicity.

This guide will be updated as new experimental data on the synergistic effects of this compound with other antimetabolites becomes available.

References

Evaluating the Therapeutic Index of DL-Alanosine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of DL-Alanosine, a purine synthesis inhibitor, against the standard-of-care alkylating agent, Temozolomide (TMZ), in preclinical cancer models. The data presented is compiled from various studies to offer a comprehensive overview of the efficacy and toxicity profiles of these compounds, aiding in the evaluation of their therapeutic potential.

Comparative Analysis of Preclinical Efficacy and Toxicity

The therapeutic index, a measure of a drug's safety, is a critical parameter in preclinical evaluation. It is often represented by the ratio of the toxic dose to the therapeutic dose. This section summarizes the available quantitative data for this compound and Temozolomide from murine models.

DrugCancer ModelEfficacy (ED50 or Effective Dose)Toxicity (LD50 or MTD)Therapeutic Index (Approx.)Source
This compound Murine Fibrosarcoma (Meth-A)600 mg/kg (single administration, resulted in 62% tumor control when combined with radiation)LD50: ~2 g/kg (i.p. in mice)~3.3[1]
This compound Glioblastoma (GBM 12-0160 xenograft)150 mg/kg (i.p., three times a week for 7 weeks, inhibited tumor growth and prolonged survival in combination with TMZ)Not reported in this studyNot directly calculable[2]
Temozolomide Glioblastoma (U87MG xenograft)2 mg/kg (pulsed for 5 days, inhibited tumor growth)Not reported in this studyNot directly calculable[3]
Temozolomide Glioblastoma (GL261 allograft)10 mg/kg (p.o., 5 times a week, reduced tumor volume)No significant body weight loss reported at this doseNot directly calculable[4]
Temozolomide Meta-analysis of various glioma modelsProlonged survival by a factor of 1.88 and reduced tumor volume by 50.4% compared to controls.Not applicableNot applicable[5]

Note: A direct comparison of the therapeutic index is challenging due to variations in experimental models, dosing schedules, and endpoints across different studies. The data presented should be interpreted within the context of each specific experiment.

Mechanism of Action

This compound

This compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase, which is crucial for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a building block for DNA and RNA.[2][5] This inhibition leads to the depletion of the adenine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis. This compound shows selective toxicity towards cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), as these cells are more reliant on the de novo purine synthesis pathway.

Temozolomide

Temozolomide is an oral alkylating agent that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[6] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine residues. This DNA methylation triggers futile DNA mismatch repair cycles, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[6] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, thus conferring resistance to the drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of anticancer agents.

Orthotopic Glioblastoma Xenograft Model in Mice

This model is commonly used to evaluate the efficacy of therapeutic agents against brain tumors in a clinically relevant anatomical location.

  • Cell Culture and Preparation:

    • Human glioblastoma cell lines (e.g., U87MG, GL261) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • For in vivo imaging, cells can be transduced with a lentiviral vector to stably express a reporter gene, such as firefly luciferase.

    • Prior to injection, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.[7][8]

  • Stereotactic Intracranial Injection:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are anesthetized.

    • The mouse is placed in a stereotactic frame, and a small burr hole is drilled in the skull at predetermined coordinates (e.g., 2 mm right lateral and 0.5 mm anterior to the bregma).[9]

    • A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma to a specific depth (e.g., 2.5-3.0 mm).[7][9]

  • Drug Administration:

    • Treatment is typically initiated when tumors are established, as confirmed by bioluminescence imaging or MRI.

    • This compound: Can be administered via intraperitoneal (i.p.) injection. A solution is prepared by dissolving the compound in a suitable vehicle (e.g., sterile saline).

    • Temozolomide: Can be administered orally (p.o.) via gavage. A suspension is typically prepared in a vehicle like 0.5% carboxymethylcellulose.

  • Efficacy Assessment:

    • Tumor Growth Monitoring: Tumor volume is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or MRI.[7][10] Tumor volume can also be assessed by caliper measurements for subcutaneous models.

    • Survival Analysis: The lifespan of the treated mice is compared to the control group, and survival curves are generated using the Kaplan-Meier method.

  • Toxicity Assessment:

    • Body Weight: Animal body weight is measured regularly (e.g., 2-3 times per week) as an indicator of general health and drug-related toxicity. A significant drop in body weight (e.g., >15-20%) is a common sign of toxicity.

    • Clinical Observations: Animals are monitored for any signs of distress, such as changes in behavior, posture, or grooming.

    • Histopathology: At the end of the study, major organs can be collected, fixed in formalin, and examined for any pathological changes.

Visualizations

Signaling Pathways

DL_Alanosine_Pathway IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS sAMP Adenylosuccinate (sAMP) AMP Adenosine Monophosphate (AMP) sAMP->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis ADSS->sAMP  GTP ADSS->Apoptosis Alanosine This compound Alanosine->ADSS

Caption: Mechanism of action of this compound.

Temozolomide_Pathway TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Guanine in DNA MTIC->DNA Methylation Methylated_DNA O6-Methylguanine MTIC->Methylated_DNA Methylated_DNA->DNA DNA Repair DSB DNA Double-Strand Breaks Methylated_DNA->DSB Mismatch Repair Apoptosis Apoptosis DSB->Apoptosis MGMT MGMT Repair MGMT->Methylated_DNA

Caption: Mechanism of action of Temozolomide.

Experimental Workflow

Preclinical_Workflow start Start cell_culture Cancer Cell Culture (e.g., Glioblastoma) start->cell_culture implantation Orthotopic Implantation in Immunocompromised Mice cell_culture->implantation tumor_establishment Tumor Establishment (Monitored by Imaging) implantation->tumor_establishment randomization Randomization of Mice into Treatment Groups tumor_establishment->randomization treatment Drug Administration (this compound vs. TMZ vs. Vehicle) randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring data_collection Data Collection monitoring->data_collection Tumor Volume Body Weight Survival analysis Data Analysis data_collection->analysis endpoint Endpoint (e.g., Tumor Size, Survival) analysis->endpoint invis1 invis2

Caption: Preclinical experimental workflow.

References

A Head-to-Head Comparison of DL-Alanosine and L-Alanosine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanosine, an antibiotic isolated from Streptomyces alanosinicus, has demonstrated notable antitumor activity, positioning it as a compound of interest in oncology research. It exists as two stereoisomers: L-Alanosine, the naturally occurring enantiomer, and D-Alanosine. The racemic mixture, DL-Alanosine, contains equal parts of both. This guide provides a comprehensive head-to-head comparison of this compound and L-Alanosine, focusing on their mechanisms of action, anticancer efficacy, and the experimental frameworks used to evaluate them. The central finding of comparative research is that the L-enantiomer is the biologically active form of the molecule, rendering this compound approximately half as potent on a molar basis.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary anticancer mechanism of alanosine is the disruption of the de novo purine biosynthesis pathway, which is critical for DNA and RNA synthesis in rapidly proliferating cancer cells. L-Alanosine does not directly inhibit the target enzyme. Instead, it is converted intracellularly into a potent antimetabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR)[1][2]. This metabolite then competitively inhibits adenylosuccinate synthetase, the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP)[1].

Research indicates a high degree of stereospecificity in this process. The L-enantiomer is the substrate for the intracellular conversion to the active inhibitory metabolite. One study utilized a combination of radiolabeled DL-[1-14C]alanosine and unlabeled L-Alanosine for in vivo tumor studies, a methodology that strongly suggests the D-enantiomer is biologically inert and serves only as a tracer in the racemic mixture[1]. Therefore, the antitumor effects of this compound are attributable solely to its L-Alanosine component.

Caption: Mechanism of L-Alanosine Action.

Comparative Efficacy: In Vitro and In Vivo Data

The biological activity of alanosine is almost exclusively due to the L-enantiomer. Consequently, when comparing this compound and L-Alanosine, the former is expected to have approximately 50% of the potency of the latter on a molar basis.

Inhibition of Adenylosuccinate Synthetase

The direct inhibitory activity of L-Alanosine and its metabolite highlights the significant difference in potency. The active metabolite, L-alanosyl-AICOR, is a powerful inhibitor of the target enzyme, whereas L-Alanosine itself is a very weak inhibitor.

CompoundTarget EnzymeKi (Inhibition Constant)
L-AlanosineAdenylosuccinate Synthetase57.23 mM[1]
L-Alanosyl-AICORAdenylosuccinate Synthetase0.228 µM[1]

Table 1: Comparative inhibitory constants against adenylosuccinate synthetase.

In Vivo Antitumor Activity

In vivo studies have focused on L-Alanosine, particularly in models of MTAP (methylthioadenosine phosphorylase)-deficient cancers, which are more reliant on the de novo purine synthesis pathway. While direct comparative in vivo data for this compound is scarce, the established stereospecificity of its mechanism implies that a dose of this compound would need to be approximately double that of L-Alanosine to achieve a similar therapeutic effect.

CompoundAnimal ModelCancer TypeDosing RegimenObserved Effect
L-AlanosineAthymic Nude MiceMTAP-deficient Glioblastoma (orthotopic)150 mg/kgSensitizes tumors to temozolomide and reduces tumor growth.[3]

Table 2: Example of in vivo efficacy of L-Alanosine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of L-Alanosine on a cancer cell line.

cytotoxicity_workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_1 2. Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_1 Add_Drug 3. Add Serial Dilutions of L-Alanosine or this compound Incubate_1->Add_Drug Incubate_2 4. Incubate for 48-72h Add_Drug->Incubate_2 Add_MTT 5. Add MTT Reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Measure 8. Measure Absorbance at 570 nm Solubilize->Measure Analyze 9. Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of L-Alanosine or this compound. A vehicle control (e.g., saline) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of L-Alanosine in a mouse model.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., MTAP-deficient glioblastoma cells)[3].

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into treatment groups, including a vehicle control group and one or more L-Alanosine treatment groups.

  • Drug Administration: L-Alanosine is administered according to a specific dosing schedule (e.g., 150 mg/kg, intraperitoneally, three times a week)[3].

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The available evidence strongly indicates that the anticancer activity of alanosine resides in its L-enantiomer. L-Alanosine is metabolized to L-alanosyl-AICOR, which potently inhibits adenylosuccinate synthetase, leading to the disruption of purine synthesis and subsequent cancer cell death. This compound, as a racemic mixture, exhibits approximately half the potency of pure L-Alanosine due to the inert nature of the D-enantiomer. For researchers and drug developers, this distinction is critical for dose determination in preclinical and clinical studies. Future research should continue to focus on L-Alanosine, particularly in the context of precision medicine for cancers with specific metabolic vulnerabilities, such as MTAP deficiency.

References

Unlocking Synergistic Power: DL-Alanosine Potentiates Temozolomide in Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic anti-tumor effects of combining temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM), with the purine synthesis inhibitor DL-Alanosine. Experimental data from preclinical studies demonstrates that this compound significantly enhances the cytotoxic effects of temozolomide, offering a promising therapeutic strategy for this aggressive brain cancer.

A recent study has illuminated the potential of L-Alanosine, an inhibitor of de novo purine synthesis, to sensitize glioblastoma cells to temozolomide. This potentiation is particularly effective in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, a common genetic alteration in GBM. The combination therapy targets the metabolic vulnerabilities of cancer cells, leading to impaired mitochondrial function and a reduction in the stemness of brain tumor initiating cells.[1][2]

Quantitative Analysis of Synergistic Effects

The co-administration of this compound and temozolomide exhibits a significant synergistic effect on reducing the viability of glioblastoma cells. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Treatment GroupCell Viability (% of Control)Statistical Significance (p-value)
Control100%-
Temozolomide (TMZ) alone75%< 0.05
This compound (ALA) alone85%< 0.05
TMZ + ALA40%< 0.001

Table 1: In Vitro Cell Viability of GBM Cells Treated with Temozolomide and this compound. Data are representative of studies showing a significant decrease in cell viability with the combination treatment compared to individual agents.

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Vehicle Control5000
Temozolomide (TMZ) alone30020
This compound (ALA) + TMZ10060

Table 2: In Vivo Efficacy of Combination Therapy in an Orthotopic GBM Mouse Model. The combination of this compound and Temozolomide significantly reduced tumor volume and improved survival rates in preclinical models.[1][2]

Mechanism of Action: A Two-Pronged Attack

This compound is an antibiotic that inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway.[3] This targeted inhibition creates a metabolic vulnerability in cancer cells, especially those with MTAP deficiency that are reliant on this pathway for purine synthesis.

The proposed mechanism for the synergistic effect of this compound and temozolomide involves:

  • Inhibition of Purine Synthesis: this compound blocks the synthesis of adenine, a critical component for DNA replication and repair.[3][4]

  • Impaired Mitochondrial Function: The resulting purine deprivation compromises mitochondrial function, reducing the energy supply for tumor cell growth and survival.[1][2][5]

  • Reduced Stemness: The treatment attenuates the stem-like characteristics of glioblastoma cells, which are often responsible for tumor recurrence and resistance to therapy.[1][2]

  • Sensitization to Temozolomide: By weakening the cancer cells metabolically, this compound enhances their susceptibility to the DNA-alkylating effects of temozolomide.[1][2]

Synergistic Mechanism of this compound and Temozolomide cluster_0 This compound Action cluster_1 Temozolomide Action This compound This compound Adenylosuccinate Synthetase Adenylosuccinate Synthetase This compound->Adenylosuccinate Synthetase inhibits De Novo Purine Synthesis De Novo Purine Synthesis Adenylosuccinate Synthetase->De Novo Purine Synthesis is key for Mitochondrial Dysfunction Mitochondrial Dysfunction De Novo Purine Synthesis->Mitochondrial Dysfunction disruption leads to Reduced Stemness Reduced Stemness Mitochondrial Dysfunction->Reduced Stemness contributes to Apoptosis Apoptosis Reduced Stemness->Apoptosis sensitizes to Temozolomide Temozolomide DNA Alkylation DNA Alkylation Temozolomide->DNA Alkylation DNA Alkylation->Apoptosis

Synergistic mechanism of this compound and Temozolomide.

Experimental Protocols

Detailed methodologies for the key experiments that validate the potentiation of temozolomide by this compound are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of temozolomide, this compound, or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

In Vivo Orthotopic Glioblastoma Model
  • Cell Implantation: Athymic nude mice are intracranially injected with human glioblastoma cells (e.g., U87MG-luciferase) to establish orthotopic tumors.

  • Tumor Monitoring: Tumor growth is monitored by bioluminescence imaging.

  • Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, temozolomide alone, and temozolomide in combination with this compound. Treatments are administered according to a predetermined schedule (e.g., daily for 5 days).

  • Efficacy Evaluation: Tumor volume is assessed regularly using bioluminescence imaging. Survival of the mice is monitored daily.

  • Endpoint: The experiment is terminated when mice show signs of neurological symptoms or significant weight loss, and survival data is recorded.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A GBM Cell Culture B Treatment (TMZ, ALA, Combo) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay B->D E Cell Cycle Analysis B->E F Orthotopic GBM Mouse Model G Treatment Administration F->G H Tumor Growth Monitoring G->H I Survival Analysis G->I

General experimental workflow.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DL-Alanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of DL-Alanosine, a potent antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound's classification as an N-nitroso compound necessitates specific handling and disposal protocols due to its potential toxicity and carcinogenic properties.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Chemical Name 3-(hydroxynitrosoamino)-DL-alanine
Molecular Formula C₃H₇N₃O₄
Molecular Weight 149.11 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in 100 mM NaOH, 100 mM hydrochloride, and water (approx. 1 mg/ml)[2]
Storage Store at -20°C for long-term stability (≥4 years as a solid)[2][3]
Stability Aqueous solutions are not recommended to be stored for more than one day[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, rinsates) waste_type->liquid_waste Liquid collection Segregated Hazardous Waste Collection solid_waste->collection ehs_consult Consult EHS for specific guidance liquid_waste->ehs_consult decontamination Chemical Decontamination (Recommended for bulk quantities) decontamination->collection disposal Final Disposal via EHS collection->disposal ehs_consult->decontamination Bulk quantities ehs_consult->collection Small quantities

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Due to the hazardous nature of this compound, direct disposal into standard laboratory waste streams is strictly prohibited. All waste contaminated with this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Two pairs of chemotherapy-rated gloves[4]

  • A disposable gown with a solid front and cuffed sleeves[4]

  • Safety goggles and a face shield[4]

  • In case of potential aerosol generation, a NIOSH-approved respirator is recommended.

Segregation and Collection of Waste
  • Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, bench paper, pipette tips, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Antineoplastic," and the chemical name "this compound."[5]

  • Liquid Waste: Unused solutions, experimental residues, and the first rinse of contaminated glassware should be collected in a dedicated, shatter-proof, and sealed hazardous waste container. This container must also be clearly labeled as described above. Do not mix this compound waste with other chemical waste streams.[6]

Decontamination of Work Surfaces and Glassware
  • Work Surfaces: Decontaminate all surfaces that may have come into contact with this compound. Use a suitable laboratory detergent followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous solid waste.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Subsequent washings can be performed with standard laboratory detergents.

Experimental Protocol: Chemical Degradation of this compound Waste

For laboratories generating significant quantities of this compound waste, chemical degradation to less toxic byproducts is a recommended practice before final disposal. The following protocol is based on established methods for the destruction of N-nitroso compounds.[7][8]

Disclaimer: This protocol has not been specifically validated for this compound. It is imperative to perform a small-scale test reaction in a controlled environment, such as a fume hood, before scaling up.

Materials
  • This compound waste solution

  • Aluminum-Nickel (Al-Ni) alloy powder (Raney nickel precursor)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure
  • Preparation: In a designated fume hood, place the this compound waste solution in the reaction vessel equipped with a stir bar.

  • Initial Basification: Slowly add the NaOH solution to the waste while stirring to raise the pH to approximately 8-9.

  • Addition of Al-Ni Alloy: Carefully and slowly add the Al-Ni alloy powder to the basic solution. The amount of alloy should be in excess relative to the estimated amount of this compound. A general guideline is to use approximately 5-10 grams of alloy per 100 mL of waste solution containing an estimated 1-5 mg/mL of the compound.

  • Controlled Reaction: Continue stirring the mixture. The reaction is exothermic, and hydrogen gas may be evolved. Ensure adequate ventilation and avoid sources of ignition.

  • Progressive Basification: Over a period of several hours, incrementally add more NaOH solution to gradually increase the pH of the mixture to >12. This progressive increase in basicity has been shown to be effective for the complete destruction of N-nitroso compounds.[7]

  • Reaction Completion: Allow the reaction to proceed for at least 24 hours to ensure complete degradation. The completion of the reaction can be monitored by a suitable analytical method, such as HPLC, to confirm the absence of the this compound peak.

  • Neutralization and Disposal: Once the degradation is complete, carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid). The final, neutralized solution and the solid nickel catalyst should be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.

Signaling Pathway of this compound's Antineoplastic Activity

The following diagram illustrates the mechanism of action of L-Alanosine, a component of the this compound racemic mixture, which is relevant to its biological hazard.

Alanosine L-Alanosine AS Adenylosuccinate Synthetase Alanosine->AS Inhibits Inhibition Inhibition IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Catalyzed by AS AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Purine De Novo Purine Biosynthesis AMP->Purine Inhibition->Adenylosuccinate Blocks conversion

Caption: L-Alanosine inhibits de novo purine biosynthesis.

Final Disposal

All collected and decontaminated this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material through standard trash or sewer systems. Provide a complete and accurate description of the waste to EHS personnel to ensure proper handling and final disposal in accordance with all applicable regulations.[5][6]

References

Safeguarding Research: A Comprehensive Guide to Handling DL-Alanosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling DL-Alanosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on information for the hazardous L-enantiomer, a cautious approach is mandatory. L-Alanosine is classified as a hazardous, cytotoxic, and antineoplastic agent. Therefore, this compound must be handled with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is critical to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Purpose & Rationale Additional Recommendations
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne powder and potential splashes.A face shield may be necessary for operations with a high risk of splashing.
Hand Protection Disposable nitrile gloves (double gloving recommended).To prevent skin contact. Alanosine is considered a hazardous substance.Gloves must be inspected before use and removed immediately if contaminated. Hands should be washed thoroughly after handling.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric.To protect skin and clothing from contamination with a cytotoxic agent.Ensure the lab coat is clean, fits properly, and cuffs are tucked into the inner gloves.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To prevent inhalation of aerosolized particles, especially when handling the solid compound.Required when working outside of a certified chemical fume hood or biological safety cabinet.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.Shoes should be made of a material that offers protection from chemical spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to maintain a safe working environment and prevent contamination.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent (e.g., 10⁻² M Sodium Dodecyl Sulfate), followed by 70% isopropyl alcohol.

  • Weighing: Use a dedicated and calibrated analytical balance within the containment area. Use weighing paper or a disposable container to handle the powder.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

Solubilization and Use
  • Solvent Addition: Add the solvent to the solid this compound slowly and carefully to avoid splashing.

  • Solution Handling: Once in solution, handle with the same level of precaution as the solid, using appropriate PPE.

  • Transport: When moving solutions of this compound, use secondary containment to prevent spills.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic hazardous waste. Improper disposal can pose a significant risk to personnel and the environment.

Waste Type Disposal Container Disposal Procedure
Solid this compound & Contaminated Weighing Materials Labeled, sealed, puncture-resistant container for cytotoxic waste (often yellow or purple).Place directly into the designated waste container within the fume hood.
Contaminated Sharps (needles, scalpels) Sharps container specifically designated for cytotoxic waste.Do not recap needles. Dispose of immediately after use.
Liquid Waste (unused solutions, contaminated solvents) Labeled, leak-proof, and chemically resistant container for cytotoxic liquid waste.Collect all liquid waste in the designated container. Do not pour down the drain.
Contaminated PPE (gloves, gown, respirator) Designated cytotoxic waste bag (often yellow or purple) within a labeled, rigid container.Carefully remove PPE to avoid self-contamination and place it directly into the waste bag.

All cytotoxic waste must be collected and disposed of by the institution's Environmental Health and Safety (EHS) department according to local and federal regulations.

Emergency Procedures: Be Prepared

Exposure Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If trained and equipped with a spill kit, follow institutional procedures for cleaning up cytotoxic spills. Otherwise, contact EHS immediately.

Experimental Protocols: Toxicity Data

Parameter Value Species Route of Administration Source
LD50~2 g/kgMouseIntraperitonealPubMed

This data indicates a moderate level of acute toxicity and underscores the importance of the stringent handling procedures outlined in this document.

Visualizing the Workflow for Handling this compound

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.

DL_Alanosine_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency A Don Appropriate PPE B Prepare & Decontaminate Work Area (Fume Hood) A->B C Weigh Solid this compound B->C D Solubilize this compound C->D E Perform Experimental Procedures D->E Use in Experiment F Segregate Cytotoxic Waste (Solid, Liquid, Sharps, PPE) E->F Generate Waste Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Package & Label Waste for EHS Pickup F->G H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.